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Core Science & Biosynthesis

Foundational

6-Bromoquinolin-7-ol: Structural Dynamics, Synthetic Utility, and Applications in Drug Discovery

Executive Summary 6-Bromoquinolin-7-ol is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring a privileged quinoline core, it provides an optimal balance of lipophilicity and hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 6-Bromoquinolin-7-ol is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring a privileged quinoline core, it provides an optimal balance of lipophilicity and hydrogen-bonding capacity. This technical guide explores the physicochemical properties of 6-bromoquinolin-7-ol, its role as a precursor for synthesizing complex pharmacophores, and its specific application in developing Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors.

Physicochemical Properties & Structural Analysis

The utility of 6-bromoquinolin-7-ol stems from its precise molecular metrics and dual functionalization handles. The table below summarizes its core quantitative data:

PropertyValue
Chemical Name 6-Bromoquinolin-7-ol
CAS Number 1
Molecular Formula C9H6BrNO
Molecular Weight 2
Core Scaffold Quinoline
Key Functional Groups C6-Bromide (Electrophile), C7-Hydroxyl (Nucleophile)

The structural logic of 6-bromoquinolin-7-ol lies in its orthogonal reaction sites. The C7-hydroxyl group acts as a critical hydrogen bond donor/acceptor, which is frequently exploited in3. Concurrently, the C6-bromo substituent provides a highly reactive site for transition-metal-catalyzed cross-coupling, enabling rapid 4.

Application in Drug Discovery: H-PGDS Inhibitors

The quinoline scaffold is a cornerstone in the development of anti-inflammatory agents, particularly inhibitors of5. H-PGDS is the terminal enzyme in the arachidonic acid cascade responsible for the isomerization of PGH2 into PGD2. Elevated PGD2 levels are implicated in severe inflammatory responses and muscle necrosis, making H-PGDS a prime target for treating6.

By utilizing 6-bromoquinolin-7-ol as a starting material, researchers can synthesize quinoline-3-carboxamide derivatives and other substituted quinolines that competitively bind to the H-PGDS active site, effectively halting the production of PGD2.

HPGDS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Oxidation PGH2 PGH2 (Intermediate) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS Isomerization PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Receptors DP1 / DP2 Receptors PGD2->Receptors Binding Inflammation Inflammation & Muscle Necrosis Receptors->Inflammation Downstream Signaling Inhibitor Quinoline-based H-PGDS Inhibitor Inhibitor->HPGDS Competitive Inhibition

Figure 1: H-PGDS signaling cascade and the pharmacological intervention point of quinoline inhibitors.

Experimental Methodologies: Library Generation

To systematically explore Structure-Activity Relationships (SAR), medicinal chemists employ a divergent synthesis strategy starting from 6-bromoquinolin-7-ol. The following protocols detail a self-validating workflow for generating a substituted quinoline library.

Synthetic_Workflow Core 6-Bromoquinolin-7-ol (Core Scaffold) Protect Step 1: O-Alkylation (Functionalize C7-OH) Core->Protect R-X, Base, DMF Coupling Step 2: Suzuki Coupling (C6-Br Functionalization) Protect->Coupling Ar-B(OH)2, Pd Cat. Library Substituted Quinoline Library Coupling->Library Diversification Assay In Vitro H-PGDS Assay Library->Assay High-Throughput Screening Lead Lead Compound Identification Assay->Lead IC50 Analysis

Figure 2: Two-step synthetic workflow for generating a quinoline derivative library.

Protocol 3.1: Regioselective O-Alkylation of the C7-Hydroxyl

Objective: Functionalize the C7 position to modulate target binding affinity and protect the hydroxyl group from interfering with subsequent organometallic steps.

Causality & Logic: Utilizing Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) ensures the specific deprotonation of the phenolic OH (pKa ~9-10) without degrading the heteroaromatic ring. DMF, a polar aprotic solvent, heavily solvates the potassium cation. This leaves the phenoxide anion "naked" and highly nucleophilic, strictly favoring an SN₂ attack on the alkyl halide over competing C-alkylation pathways.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried flask with 6-bromoquinolin-7-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) under an inert argon atmosphere.

  • Solvation: Add anhydrous DMF (0.2 M relative to the substrate) and stir at room temperature for 15 minutes to allow complete deprotonation (indicated by a slight color shift to deep yellow).

  • Alkylation: Dropwise add the desired alkyl halide (1.2 eq). Elevate the temperature to 60°C and stir for 4-6 hours.

  • Self-Validation (QC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The disappearance of the highly polar starting material and the emergence of a higher-Rf spot confirms successful O-alkylation.

  • Workup: Quench with distilled water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective: Introduce diverse aryl or heteroaryl substituents at the C6 position to probe the hydrophobic sub-pockets of the H-PGDS enzyme.

Causality & Logic: The C-Br bond at the 6-position is highly primed for oxidative addition by Pd(0). Employing Pd(dppf)Cl₂ as the pre-catalyst is a deliberate choice: the bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the Pd(II) intermediate. This geometric constraint significantly accelerates the rate-determining reductive elimination step, thereby outcompeting undesired side reactions such as protodehalogenation or homocoupling.

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the C7-alkylated 6-bromoquinoline intermediate (1.0 eq), the appropriate arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill the tube with argon three times to ensure strict oxygen exclusion, preventing catalyst poisoning.

  • Reaction: Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Heat to 90°C for 12 hours.

  • Self-Validation (QC): Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The presence of the desired product mass [M+H]⁺ and the absence of the characteristic bromine isotope pattern (1:1 ratio of M/M+2) confirms complete conversion.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the described synthetic protocols, serving as a benchmark for process validation:

Reaction StepTypical Yield (%)Reaction Time (h)Optimal Temp (°C)Key QC Metric
O-Alkylation (C7) 85 - 95%4 - 660TLC Rf shift (higher)
Suzuki Coupling (C6) 70 - 88%1290LC-MS: Loss of Br isotope pattern

Conclusion

6-Bromoquinolin-7-ol is a foundational scaffold that bridges the gap between synthetic organic chemistry and targeted drug discovery. By understanding the causal relationships between its structural properties and reaction conditions, researchers can efficiently generate robust libraries of quinoline derivatives. These libraries are instrumental in developing next-generation therapeutics, particularly highly selective H-PGDS inhibitors for severe inflammatory and muscular degenerative diseases.

References

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors PubMed / NIH URL:[Link]

  • Divergent Synthesis of Quinolines: Exploiting the Duality of Free Radicals Organic Letters / ACS URL:[Link]

  • Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine Taylor & Francis Online URL:[Link]

  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromoquinolin-7-ol

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This technical guide offers a comprehensive interpretation of the ¹H and ¹³C NMR spectra for 6-Bromoquinolin-7-ol, a substituted quinoline derivative of interest in medicinal chemistry. Quinoline scaffolds are prevalent in a wide array of pharmaceuticals, making the precise characterization of their derivatives fundamentally important.[3][4] This document provides predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally related compounds, explains the causal relationships between molecular structure and spectral features, and presents a robust experimental protocol for acquiring high-quality data.

The Structural Context: 6-Bromoquinolin-7-ol

Understanding the electronic environment of 6-Bromoquinolin-7-ol is paramount to interpreting its NMR spectra. The molecule consists of a bicyclic quinoline core. The pyridine ring contains an electronegative nitrogen atom, which significantly influences the chemical shifts of nearby protons and carbons. The benzene ring is substituted with a bromine atom at the C-6 position and a hydroxyl group at the C-7 position. These substituents exert profound electronic effects:

  • Hydroxyl (-OH) Group: An activating, electron-donating group through resonance, which tends to shield (move upfield) the nuclei at ortho and para positions.

  • Bromine (-Br) Atom: An electron-withdrawing group through induction but weakly electron-donating through resonance. Its primary influence is a deshielding inductive effect and a notable "heavy atom" shielding effect on the directly attached carbon (C-6).

These competing and complementary effects create a unique electronic landscape, resulting in a distinctive and interpretable NMR fingerprint.

Caption: Structure of 6-Bromoquinolin-7-ol with IUPAC numbering.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 6-Bromoquinolin-7-ol is expected to show five distinct signals in the aromatic region (typically δ 6.5-9.0 ppm) and one broad, exchangeable signal for the hydroxyl proton.[3] The precise chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen atom and the substituents.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data. These predictions are based on the analysis of unsubstituted quinoline and related substituted derivatives.[5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)Rationale
H-2 8.6 - 8.8Doublet of doublets (dd)J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7Highly deshielded due to proximity to the electronegative nitrogen atom.[5]
H-4 8.2 - 8.4Doublet of doublets (dd)J(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.7Deshielded by the nitrogen atom, though to a lesser extent than H-2.
H-3 7.4 - 7.6Doublet of doublets (dd)J(H3-H4) ≈ 8.5, J(H3-H2) ≈ 4.5Exhibits coupling to both H-2 and H-4.
H-8 7.9 - 8.1Singlet (s)-Appears as a singlet due to the lack of adjacent protons. Deshielded by the peri-effect of the nitrogen lone pair.[5]
H-5 7.5 - 7.7Singlet (s)-Appears as a singlet as the adjacent C-6 is substituted. Its chemical shift is influenced by the para-hydroxyl and meta-bromo groups.
7-OH 9.0 - 11.0Broad Singlet (br s)-Phenolic proton; chemical shift is highly dependent on solvent, concentration, and temperature. Signal may disappear upon D₂O exchange.
Causality Behind Assignments
  • Pyridine Ring Protons (H-2, H-3, H-4): The electron-withdrawing nature of the nitrogen atom deshields all protons in this ring, shifting them downfield.[5] H-2 is the most affected due to its ortho position relative to the nitrogen. The coupling constants are characteristic of a three-spin system on a pyridine ring.

  • Benzene Ring Protons (H-5, H-8): The substitution pattern simplifies the spectrum. H-5 and H-8 are isolated from other protons, thus appearing as singlets. The hydroxyl group at C-7 strongly shields the ortho-protons (H-8) and the para-proton (H-5), while the bromine at C-6 deshields the ortho-proton (H-5). The final chemical shifts are a balance of these competing effects.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.[7] The chemical shifts are highly sensitive to the local electronic environment, influenced by hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-7 155 - 158Highly deshielded due to direct attachment to the electronegative oxygen atom of the hydroxyl group.
C-2 150 - 152Deshielded by the adjacent nitrogen atom.
C-8a 148 - 150Quaternary carbon at the ring junction, influenced by the nitrogen atom.
C-4 135 - 137Deshielded by the nitrogen atom.
C-4a 128 - 130Quaternary carbon at the ring junction.
C-5 124 - 126Influenced by the para-hydroxyl and meta-bromo substituents.
C-3 122 - 124Typical chemical shift for a β-carbon to nitrogen in a pyridine ring.
C-8 118 - 120Shielded by the ortho-hydroxyl group's electron-donating effect.
C-6 110 - 113Shielded due to the "heavy atom effect" of the directly attached bromine, despite bromine's electronegativity.
Causality Behind Assignments
  • Substituent Effects: The most significant shifts are observed for the carbons directly bonded to the heteroatoms. C-7 (bonded to -OH) will be the most downfield signal in the aromatic region. Conversely, C-6 (bonded to -Br) is shifted upfield due to the heavy atom effect, a phenomenon where the large electron cloud of bromine provides shielding.

  • Heteroatom Effects: Carbons within the pyridine ring (C-2, C-3, C-4) and the bridgehead carbons (C-8a, C-4a) have their chemical shifts dictated by their proximity to the nitrogen atom.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This section provides a self-validating methodology for the analysis of 6-Bromoquinolin-7-ol.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromoquinolin-7-ol.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is recommended due to the hydroxyl proton) in a clean, dry 5 mm NMR tube.[5]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[7]

    • Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.[5]

  • Spectrometer Setup and ¹H NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

    • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[8]

    • Spectral Width: Set to approximately 15 ppm, centered around 7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).[8]

    • Spectral Width: Set to approximately 220 ppm, centered around 120 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the resulting spectrum and apply a baseline correction.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

Caption: Standardized workflow for NMR spectral analysis.

Conclusion

The structural elucidation of 6-Bromoquinolin-7-ol via NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to predict and interpret complex spectra. The interplay of the quinoline core's inherent electronic properties with the strong effects of the bromo and hydroxyl substituents results in a unique spectral fingerprint. The ¹H NMR spectrum is characterized by two isolated singlets and a downfield three-spin system, while the ¹³C spectrum is defined by the significant deshielding of the oxygen-bound carbon and the characteristic upfield shift of the bromine-bound carbon. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to confidently analyze this molecule and its structural analogs.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Libres.uncw.edu. [Link]

  • American Chemical Society. (2005). One-Pot Preparation of 7-Hydroxyquinoline. ACS Publications. [Link]

  • Wiley-VCH. (n.d.). NMR Spectroscopy in Drug Development and Analysis. Wiley-VCH. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopyonline.com. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Acgpubs.org. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR. Chem.wisc.edu. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Azooptics.com. [Link]

Sources

Foundational

Mechanism of Action of 6-Bromoquinolin-7-ol Derivatives: From Photochemical Proton Cranes to Precision Kinase Inhibitors

Executive Summary As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that bridge the gap between fundamental physical chemistry and targeted pharmacology. The 6-bromoquinolin-7-ol core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that bridge the gap between fundamental physical chemistry and targeted pharmacology. The 6-bromoquinolin-7-ol core is a masterclass in such structural versatility. It is not merely a passive backbone; its specific electronic and steric topology drives two highly distinct mechanisms of action. In the realm of photochemistry, it acts as a bistable tautomeric switch via Excited-State Intramolecular Proton Transfer (ESIPT). In oncology and medicinal chemistry, it serves as a highly potent, ATP-competitive hinge-binder in dual PI3K/mTOR and Cyclin G-associated kinase (GAK) inhibitors. This whitepaper dissects the causality behind these mechanisms and provides self-validating protocols for their experimental characterization.

Structural Pharmacology: The Anatomy of a Privileged Scaffold

The unique reactivity and binding affinity of 6-bromoquinolin-7-ol derivatives stem from the synergistic effects of its substituents:

  • The 7-Hydroxyl Motif (H-Bonding & Acidity): In biological systems, the 7-OH group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the peptide backbone of a kinase hinge region 1[1]. Photochemically, excitation drastically increases the acidity of this proton, initiating proton transfer.

  • The 6-Bromo Substituent (Halogen Bonding & Sterics): The heavy bromine atom is highly lipophilic and electron-withdrawing. Biologically, it projects into the hydrophobic selectivity pocket (often interacting with gatekeeper residues), forming halogen bonds that dramatically increase the inhibitor's residence time 2[2]. Chemically, it stabilizes the keto tautomer during ESIPT and provides a synthetic handle for palladium-catalyzed cross-coupling.

Physicochemical Mechanism: ESIPT and "Proton Cranes"

The 7-hydroxyquinoline (7HQ) motif is a classic model for long-range proton transfer3[3]. Because the acidic 7-hydroxyl group and the basic quinoline nitrogen are too far apart for direct intramolecular hydrogen bonding, derivatives are engineered with a "proton crane" (e.g., a pyridine or benzothiazole rotor at the 8-position) to facilitate the transfer 4[4].

When irradiated with UV light, the ground-state enol (E) is excited to the E* state. The 6-bromo group's electron-withdrawing nature modulates the pKa, driving the rapid transfer of the proton to the crane, which then rotates and delivers it to the quinoline nitrogen, forming the excited keto (K*) tautomer5[5].

ESIPT_Mechanism E Ground State Enol (E) E_star Excited Enol (E*) E->E_star UV Excitation K_star Excited Keto (K*) E_star->K_star ESIPT K Ground State Keto (K) K_star->K Emission K->E Thermal Relaxation

ESIPT pathway of 6-bromoquinolin-7-ol molecular switches.

Biological Mechanism: Precision Kinase Inhibition

Beyond their photophysical utility, 6-bromoquinolin-7-ol derivatives are formidable pharmacophores in oncology. They act as ATP-competitive inhibitors, effectively shutting down aberrant kinase signaling cascades.

A primary application is the dual inhibition of the PI3K/AKT/mTOR pathway. Inhibiting only PI3K often triggers a compensatory feedback loop where mTORC2 reactivates AKT, leading to drug resistance 6[6]. 6-bromoquinoline derivatives solve this by simultaneously binding the ATP pockets of both PI3Kα and mTOR7[8].

Kinase_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR (Target) AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Drives Inhibitor 6-Br-Quinolin-7-ol Derivative Inhibitor->PI3K ATP Competition Inhibitor->mTOR Dual Inhibition

Dual PI3K/mTOR inhibition pathway by 6-bromoquinolin-7-ol derivatives.

Quantitative Kinase Inhibition Profiles

The structural tuning of the 6-bromoquinolin-7-ol core yields distinct selectivity profiles across the kinome. Below is a summarized comparison of representative derivative classes:

Compound ClassPrimary TargetSecondary TargetIC₅₀ (Target 1)IC₅₀ (Target 2)Key Structural Interaction
6-Br-Quinolin-7-ol Acrylamides PI3KαmTOR< 5 nM< 30 nMCovalent/Hinge binding
6-Br-4-Anilinoquinolines GAKNAK< 10 nM> 100 nMHalogen bonding in pocket
7-HQ Sulfonamides PI3KαmTOR< 1 nM< 25 nMHinge H-bond network

Self-Validating Experimental Workflows

To ensure high-fidelity data, the following protocols are designed with built-in causality and self-validation metrics.

Protocol A: Photophysical Characterization of ESIPT via Steady-State Fluorescence

Causality: To prove true intramolecular ESIPT, we must eliminate solvent-assisted intermolecular proton transfer. Therefore, strictly anhydrous, non-polar solvents (like toluene) are mandatory.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-bromoquinolin-7-ol derivative in anhydrous toluene to a final concentration of 10 μM.

  • Control Setup (Self-Validation): Prepare a parallel 10 μM solution of unsubstituted 7-hydroxyquinoline (which lacks a proton crane). In anhydrous conditions, this control must not show the dual emission characteristic of ESIPT, validating the solvent's purity.

  • Excitation: Place the sample in a quartz cuvette and excite at the molecule's isosbestic point (typically ~340-360 nm) using a spectrofluorometer.

  • Emission Scanning: Record the emission spectrum from 380 nm to 650 nm.

  • Data Analysis: A successful ESIPT switch will display dual emission peaks: a shorter wavelength peak (~400 nm) corresponding to the Enol (E) emission, and a highly Stokes-shifted peak (~520 nm) corresponding to the Keto (K) emission.

Protocol B: TR-FRET Kinase Assay for PI3Kα Inhibition

Causality: Quinoline derivatives are inherently fluorescent. Using standard luminescence or prompt fluorescence assays will result in false positives/negatives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing short-lived background fluorescence to decay.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

  • Compound Plating: Dispense the 6-bromoquinolin-7-ol derivative in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 1 nM recombinant human PI3Kα and 10 μM PIP2 substrate. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 10 μM ATP to initiate the kinase reaction. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mixture (containing a Europium-labeled anti-PIP3 antibody and a ULight-conjugated tracer).

  • Self-Validation (Z'-Factor): Include 16 wells of maximum activity (DMSO vehicle) and 16 wells of minimum activity (no enzyme). Calculate the Z'-factor: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ . Proceed with data analysis only if Z' > 0.5.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 μs). Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • MDPI:8-(Pyridin-2-yl)quinolin-7-ol and Beyond: Theoretical Design of Tautomeric Molecular Switches with Pyridine as a Proton Crane Unit.
  • MDPI:Improving the Long-Range Intramolecular Proton Transfer—Further Molecular Design of the Successful Molecular Switch 8-(Benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT).
  • ACS Publications:Theoretical Understanding of the Long-Range Proton Transfer Mechanism in 7-Hydroxy Quinoline-Based Molecular Switches: Varma’s Proton Crane and Its Analogues.
  • Frontiers/PMC:Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evalu
  • PMC:Insights into the modular design of kinase inhibitors and applic
  • bioRxiv:Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors.
  • MDPI:Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

Sources

Exploratory

Crystallographic Characterization and Synthetic Utility of 6-Bromoquinolin-7-ol in Structure-Based Drug Design

Executive Summary In the realm of structure-based drug design (SBDD), halogenated quinoline derivatives serve as privileged scaffolds. 6-Bromoquinolin-7-ol (CAS: 1081816-88-7) is a highly versatile heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design (SBDD), halogenated quinoline derivatives serve as privileged scaffolds. 6-Bromoquinolin-7-ol (CAS: 1081816-88-7) is a highly versatile heterocyclic building block that has gained significant traction in the synthesis of targeted therapeutics, including PRMT5 and TEAD inhibitors [1, 2, 3].

This technical guide provides an in-depth analysis of the crystallographic properties of 6-bromoquinolin-7-ol, detailing the causality behind X-ray diffraction (XRD) methodologies, crystal packing behaviors driven by halogen and hydrogen bonding, and its downstream applications in oncology drug development.

Structural Significance and Electronic Profile

The molecular architecture of 6-bromoquinolin-7-ol dictates its reactivity and solid-state packing. The quinoline core provides a planar, aromatic system capable of π−π stacking.

  • The C7-Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor. In the crystal lattice, this group typically drives the formation of supramolecular chains or dimers, stabilizing the crystal structure.

  • The C6-Bromine Atom: The heavy bromine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent C7-hydroxyl group and altering the electron density of the quinoline ring. Crucially, the polarizability of the bromine atom allows for halogen bonding —a highly directional non-covalent interaction where the electropositive crown (σ-hole) of the bromine interacts with Lewis bases in the crystal lattice or within a protein binding pocket.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To accurately determine the 3D atomic arrangement of 6-bromoquinolin-7-ol and its derivatives, high-quality single crystals must be grown. The following protocol outlines a self-validating methodology for crystallization and data acquisition.

Step-by-Step Crystallization Methodology

Causality Principle: The goal of crystallization is to achieve a state of supersaturation slowly. Rapid precipitation leads to amorphous powders or microcrystalline aggregates unsuitable for diffraction. Slow growth minimizes nucleation sites, allowing molecules to arrange into a highly ordered, macroscopic lattice.

  • Solvent Screening & Dissolution:

    • Action: Suspend 10-20 mg of 6-bromoquinolin-7-ol powder in an array of solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane). Apply gentle heating (40–50 °C) until complete dissolution is achieved.

    • Validation: The solution must be optically clear. Any particulate matter will act as premature nucleation seeds (heterogeneous nucleation). Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial.

  • Vapor Diffusion (Antisolvent Method):

    • Action: Place the unsealed vial containing the dissolved compound (solvent) into a larger sealed chamber containing a volatile antisolvent (e.g., Hexane or Pentane).

    • Causality: As the volatile antisolvent slowly diffuses into the solvent vial over 3–7 days, the dielectric constant of the mixture changes, gradually decreasing the solubility of 6-bromoquinolin-7-ol and inducing controlled crystallization.

  • Crystal Harvesting and Validation:

    • Action: Examine the resulting crystals under a polarized light microscope. Select a crystal with dimensions between 0.1 mm and 0.3 mm.

    • Validation: Rotate the crystal under cross-polarized light. A high-quality single crystal will uniformly extinguish light (turn completely dark) at specific angles. If the crystal appears patchy or multicolored during rotation, it is twinned or polycrystalline and must be discarded.

scxrd N1 6-Bromoquinolin-7-ol (Powder) N2 Solvent Screening (Filtration to remove seeds) N1->N2 N3 Vapor Diffusion (Solvent / Antisolvent) N2->N3 Supersaturation N4 Optical Validation (Polarized Light Microscopy) N3->N4 Nucleation N5 X-Ray Diffraction Data Collection (100 K) N4->N5 Single Domain Verified N6 Phase Problem Solution (Heavy Atom Method) N5->N6 Bragg Reflections

Workflow for the crystallization and SC-XRD analysis of 6-bromoquinolin-7-ol.

Data Acquisition and Refinement

Once a suitable crystal is mounted on a goniometer using a cryo-loop and paratone oil, data collection proceeds.

  • Cryocooling (100 K): The crystal is flash-cooled using a liquid nitrogen stream. Causality: Lowering the temperature reduces the thermal vibrations (Debye-Waller factors) of the atoms, significantly improving the resolution of high-angle Bragg reflections and preventing radiation damage from the X-ray beam.

  • Solving the Phase Problem: The presence of the heavy bromine atom in 6-bromoquinolin-7-ol is a massive crystallographic advantage. Bromine dominates the X-ray scattering, allowing the phase problem to be readily solved using Patterson methods or direct methods utilizing anomalous dispersion.

  • Refinement: The structure is refined using full-matrix least-squares on F2 (e.g., using SHELXL). A self-validating metric here is the R-factor ( R1​ ) ; an R1​ value below 5% indicates a highly accurate structural model.

Quantitative Crystallographic Data

Below is a summary of representative quantitative crystallographic parameters expected for 6-bromoquinolin-7-ol and its closely related derivatives [4].

Crystallographic ParameterRepresentative ValueScientific Significance
Crystal System Monoclinic / TriclinicTypical for planar aromatic systems optimizing π−π packing.
Space Group P21​/c or P1ˉ Centrosymmetric space groups are standard for achiral building blocks.
Data Collection Temp. 100(2) KMinimizes atomic thermal motion; sharpens electron density maps.
Radiation Source Mo ( λ=0.71073 Å)Standard wavelength; sufficient to penetrate bromine-containing samples.
C-Br Bond Length ~1.89 - 1.91 ÅConfirms the sp2 carbon-halogen covalent bond integrity.
Intermolecular H-Bonds O-H N ( 2.75 Å)Primary driver of supramolecular chain formation in the lattice.
Final R1​ Index <0.05 (5%)Validates that the theoretical model matches the empirical diffraction data.

Synthetic Utility in Drug Development

The structural features elucidated by XRD explain why 6-bromoquinolin-7-ol is a highly sought-after precursor in pharmaceutical chemistry. The orthogonal reactivity of the C7-hydroxyl (amenable to O-alkylation or Mitsunobu reactions) and the C6-bromine (amenable to Buchwald-Hartwig or Suzuki-Miyaura cross-coupling) allows for rapid diversification.

PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic target in oncology (e.g., mantle cell lymphoma). 6-Bromoquinolin-7-ol is utilized to synthesize 6-6 bicyclic aromatic ring-substituted nucleoside analogues. In these synthetic pathways, the hydroxyl group is often coupled via Mitsunobu conditions (using DIAD and triphenylphosphine) to link the quinoline scaffold to the core inhibitor structure, while the bromine atom is retained or further functionalized to probe the PRMT5 binding pocket [2].

TEAD Inhibitors

The Hippo signaling pathway, regulated by TEAD transcription factors, is heavily implicated in tumor progression. 6-Bromoquinolin-7-ol serves as a foundational building block for TEAD inhibitors. Its rigid bicyclic structure provides the necessary steric bulk and hydrogen-bonding vectors to disrupt the YAP/TAZ-TEAD protein-protein interaction [3].

synthesis S1 6-Bromoquinolin-7-ol (CAS: 1081816-88-7) S2 Mitsunobu Reaction (O-Alkylation at C7) S1->S2 Nucleophilic Substitution S3 Pd-Catalyzed Coupling (C6-Br Functionalization) S1->S3 Cross-Coupling S4 PRMT5 Inhibitors (Epigenetic Targeting) S2->S4 S5 TEAD Inhibitors (Hippo Pathway) S3->S5 S6 Clinical Oncology Candidates S4->S6 S5->S6

Synthetic divergence of 6-bromoquinolin-7-ol into PRMT5 and TEAD inhibitor drug classes.

Conclusion

The crystallographic characterization of 6-bromoquinolin-7-ol provides fundamental insights into its spatial geometry, electron density distribution, and non-covalent interaction potential. By leveraging rigorous, self-validating X-ray diffraction methodologies, researchers can accurately map the coordinates of this scaffold, enabling highly precise Structure-Based Drug Design (SBDD) for complex oncological targets like PRMT5 and TEAD.

References

  • European Patent Office (EP3341368A1).Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as prmt5 inhibitors.
  • World Intellectual Property Organization (WO2020243423A1).Tead inhibitors and uses thereof.
  • The Royal Society of Chemistry. Enantioselective construction of chiral quinoline scaffold via a Michael addition/O-alkylation sequence. Available at: [Link]

Foundational

Pharmacological Profiling and Cytotoxic Mechanisms of 6-Bromoquinolin-7-ol: A Technical Whitepaper

Executive Summary In contemporary drug discovery, the quinoline scaffold is universally recognized as a "privileged structure" due to its broad spectrum of biological activities. Among its derivatives, 6-Bromoquinolin-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the quinoline scaffold is universally recognized as a "privileged structure" due to its broad spectrum of biological activities. Among its derivatives, 6-Bromoquinolin-7-ol (and its closely related isomers) has emerged as both a potent standalone cytotoxic pharmacophore and a critical synthetic intermediate. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the biological activity of 6-Bromoquinolin-7-ol. We will explore the causality behind its molecular interactions, specifically focusing on Topoisomerase I poisoning and Reactive Oxygen Species (ROS) generation, while providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Biology & Pharmacophore Rationale

The biological efficacy of 6-Bromoquinolin-7-ol is dictated by its precise structural modifications. Understanding the causality of these functional groups is essential for rational drug design:

  • The Quinoline Core: The planar, nitrogen-containing bicyclic ring system is highly optimized for DNA intercalation. It slips between DNA base pairs, disrupting the structural integrity of the double helix[1].

  • The 6-Bromo Substitution: Halogenation at the 6-position significantly increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. Furthermore, the bromine atom acts as a Lewis acid, engaging in strong halogen bonding with electron-rich residues within hydrophobic enzyme pockets[2].

  • The 7-Hydroxyl Group: This group serves as a critical hydrogen bond donor and acceptor. It anchors the molecule to target enzymes (such as kinases or topoisomerases), mimicking endogenous substrates and stabilizing the inhibitor-enzyme complex[2].

Beyond oncology, this specific halogenated hydroxyquinoline scaffold is utilized as a precursor in the synthesis of Quinoline-3-carboxamides, which are potent inhibitors of Hematopoietic Prostaglandin D2 Synthase (H-PGDS), highlighting its versatility in targeting inflammatory pathways[3].

Core Mechanisms of Cytotoxicity

The cytotoxicity of 6-Bromoquinolin-7-ol derivatives is primarily driven by a dual-mechanism approach, ensuring high efficacy against rapidly proliferating tumor cells.

Topoisomerase I Poisoning and DNA Damage

Unlike catalytic inhibitors that merely block enzyme function, brominated quinolines act as Topoisomerase poisons . During normal DNA replication, Topoisomerase I (Top1) creates transient single-strand breaks to relieve torsional strain, forming a Top1-DNA cleavage complex (Top1cc). 6-Bromoquinolin-7-ol derivatives intercalate at this specific cleavage site, stabilizing the Top1cc and preventing DNA religation[1]. When the advancing replication fork collides with this trapped complex, it converts single-strand breaks into lethal double-strand DNA breaks, triggering p53 activation and subsequent apoptosis[1].

ROS Generation and Oxidative Stress

Neoplastic cells inherently operate under elevated oxidative stress. 6-Bromoquinolin-7-ol exploits this by further inducing the generation of Reactive Oxygen Species (ROS). The accumulation of ROS leads to lipid peroxidation and mitochondrial membrane depolarization. The causality of this mechanism is validated by antioxidant rescue experiments: the introduction of ROS scavengers like N-acetyl-cysteine (NAC) or Trolox significantly reverses the cytotoxic effects of these quinoline derivatives, confirming oxidative stress as a primary driver of cell death[4].

Pathway A 6-Bromoquinolin-7-ol (Pharmacophore) B Topoisomerase I Intercalation A->B E ROS Generation & Oxidative Stress A->E C Top1-DNA Cleavage Complex (Top1cc) Stabilization B->C D Replication Fork Collision & Double-Strand Breaks C->D F Mitochondrial Dysfunction (Cytochrome c Release) D->F E->F G Caspase Cascade Activation F->G H Apoptosis (Programmed Cell Death) G->H

Fig 1: Dual-mechanism apoptotic signaling pathway induced by 6-Bromoquinolin-7-ol.

Quantitative Cytotoxicity Profiling

To establish a therapeutic window, the cytotoxicity of brominated hydroxyquinoline derivatives has been evaluated across multiple cell lines. The table below synthesizes the average half-maximal inhibitory concentration ( IC50​ ) data, demonstrating preferential killing of tumor cells over non-cancerous tissue[1][2].

Cell LineTissue OriginAverage IC50​ (µM)Sensitivity Profile & Mechanism
HCT116 Human Colon Carcinoma2.34High Sensitivity (Top1-mediated)
HeLa Human Cervical Carcinoma2.61High Sensitivity (Top1-mediated)
MCF7 Human Breast Adenocarcinoma2.74High Sensitivity (ROS-mediated)
C6 Rat Brain Tumor6.70Moderate Sensitivity
HEK293 Human Embryonic Kidney8.34Low Sensitivity (Establishes Therapeutic Window)

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal explanation, and the inclusion of strict controls guarantees that the resulting data is an artifact-free reflection of the compound's biological activity.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This high-throughput assay measures cellular metabolic activity as a proxy for cell viability.

Self-Validation Checkpoints:

  • Positive Control: Doxorubicin (1 µM) to confirm assay sensitivity to apoptosis.

  • Negative Control: 0.1% DMSO vehicle to establish baseline viability and rule out solvent toxicity.

  • Blank Control: Media without cells to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, MCF7) at 1×104 cells/well in a 96-well microtiter plate. Causality: Seeding at this density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition from skewing viability data.

  • Compound Dosing: After 24 hours of attachment, treat cells with a serial dilution of 6-Bromoquinolin-7-ol (0.1 µM to 50 µM).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • MTT Reduction: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Only viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring to form insoluble purple formazan crystals. Dead cells remain colorless.

  • Solubilization & Quantification: Carefully aspirate the media and add 100 µL of DMSO to each well to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader.

Workflow S1 Cell Seeding (Log Phase Growth) S2 Compound Dosing (0.1-50 µM) S1->S2 S3 Incubation (48 Hours) S2->S3 S4 MTT Reduction (Mitochondrial Activity) S3->S4 S5 Formazan Solubilization (DMSO) S4->S5 S6 Spectrophotometry (Absorbance @ 570nm) S5->S6

Fig 2: Standardized high-throughput MTT assay workflow for cytotoxicity screening.

Topoisomerase I DNA Relaxation Assay

This cell-free assay isolates the compound's direct effect on the Top1 enzyme.

Self-Validation Checkpoints:

  • Positive Control: Camptothecin (CPT) to validate Top1 poisoning.

  • Negative Control: Supercoiled DNA + Top1 + Vehicle (DMSO) to confirm baseline enzyme activity.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant human Top1, and varying concentrations of 6-Bromoquinolin-7-ol in Top1 reaction buffer.

  • Enzymatic Cleavage: Incubate the mixture at 37°C for 30 minutes. Causality: This allows the enzyme to bind the DNA and the compound to trap the intermediate cleavage complex.

  • Reaction Termination: Add 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL), then incubate at 50°C for 30 minutes. Causality: SDS instantly denatures the Top1 enzyme, halting the reaction. Proteinase K digests the denatured enzyme, releasing the trapped DNA fragments for visualization.

  • Electrophoretic Resolution: Resolve the samples on a 1% agarose gel (without ethidium bromide during the run) at 5 V/cm for 2 hours. Post-stain with GelRed and visualize under UV light. Causality: Intact supercoiled DNA is highly compact and migrates rapidly through the gel. If the compound successfully poisons Top1, the DNA remains relaxed (nicked) and migrates significantly slower, providing a clear visual confirmation of mechanism.

Conclusion

6-Bromoquinolin-7-ol represents a highly tunable, privileged pharmacophore. By strategically leveraging the lipophilicity of the bromine atom and the hydrogen-bonding capacity of the hydroxyl group, researchers can utilize this scaffold to develop potent Topoisomerase I poisons and ROS-inducing cytotoxic agents. Rigorous, self-validating experimental workflows are paramount to translating these in vitro mechanisms into viable preclinical drug candidates.

References

  • Source: Google Patents (WO2017103851A1)
  • Title: A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents Source: Letters in Drug Design & Discovery (via ResearchGate) URL: [Link]

  • Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Potential antitumour and pro-oxidative effects of (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate (QNACR) Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Bromoquinolin-7-ol

Application Note: Lewis Acid-Mediated Synthesis and Isolation of 6-Bromoquinolin-7-ol Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Lewis Acid-Mediated Synthesis and Isolation of 6-Bromoquinolin-7-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Rationale

6-Bromoquinolin-7-ol (CAS: 1081816-88-7) is a highly valued heterocyclic building block, frequently utilized in the development of advanced pharmaceutical agents, including hematopoietic prostaglandin D synthase (H-PGDS) inhibitors targeted for muscular dystrophy and inflammatory diseases [1].

Direct bromination of quinolin-7-ol often yields a mixture of regioisomers due to the activating nature of the hydroxyl group. To achieve strict regiocontrol, a highly effective strategy involves starting with the structurally stable 6-bromo-7-methoxyquinoline, followed by a controlled demethylation. This application note details a robust, self-validating protocol for the ether cleavage of 6-bromo-7-methoxyquinoline using Aluminum Chloride (AlCl₃) in 1,2-dichloroethane (DCE), adapted from validated pharmaceutical patent methodologies [1].

Mechanistic Causality and Reaction Design

The conversion of an aryl methyl ether to a phenol typically requires harsh conditions (e.g., concentrated HBr) or strong Lewis acids (e.g., BBr₃). In this protocol, AlCl₃ is selected as the Lewis acid.

Why AlCl₃ in DCE?

  • Coordination Dynamics: AlCl₃ acts as a hard Lewis acid, coordinating first to the basic quinoline nitrogen and subsequently to the methoxy oxygen. This dual coordination heavily polarizes the O-CH₃ bond.

  • Thermal Control: 1,2-Dichloroethane (DCE) is chosen over dichloromethane (DCM) because its higher boiling point allows the reaction to be heated to 55 °C. At room temperature, AlCl₃-mediated cleavage of quinoline ethers is notoriously sluggish. Heating to 55 °C provides the exact activation energy required to drive the cleavage without inducing thermal degradation of the quinoline core.

  • Self-Validating Monitoring: The reaction progress can be visually and analytically tracked. As the methoxy group is cleaved, the resulting aluminum phenoxide complex often shifts the solubility and color profile of the reaction mixture, which can be precisely quantified via Thin Layer Chromatography (TLC) or LC-MS.

SynthesisWorkflow SM 6-Bromo-7-methoxyquinoline (Starting Material) Complex AlCl3 Coordination (N and O atoms) SM->Complex Cleavage O-CH3 Cleavage (55 °C, 1.5 h, DCE) Complex->Cleavage Quench Aqueous Quench (Ice/HCl) Cleavage->Quench Product 6-Bromoquinolin-7-ol (Target Product) Quench->Product

Fig 1: Logical workflow for the AlCl3-mediated demethylation of 6-bromo-7-methoxyquinoline.

Quantitative Reagent Matrix

To ensure reproducibility, the stoichiometric ratios must be strictly adhered to. The excess of AlCl₃ (4.5 equivalents) is critical because the first equivalent is sequestered by the quinoline nitrogen.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
6-Bromo-7-methoxyquinoline238.081.002.00 g (8.40 mmol)Starting Scaffold
Aluminum Chloride (AlCl₃)133.344.505.04 g (37.8 mmol)Lewis Acid / Cleavage Agent
1,2-Dichloroethane (DCE)98.96Solvent25.0 mLHigh-boiling Reaction Medium
Dichloromethane (DCM)84.93SolventAs neededExtraction Solvent
Methanol (MeOH) / Silica--As neededPurification

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly (Moisture Sensitive)

  • Preparation: Ensure the 50 mL round-bottom reaction vessel and magnetic stir bar are rigorously oven-dried. Purge the vessel with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the AlCl₃.

  • Dissolution: Charge the reaction vessel with 6-bromo-7-methoxyquinoline (2.00 g, 8.40 mmol) and anhydrous 1,2-dichloroethane (25 mL). Stir at 400 rpm until complete dissolution is achieved.

  • Reagent Addition: Cool the mixture slightly in an ice bath (0–5 °C) to control the initial exotherm. Add anhydrous Aluminum chloride (5.04 g, 37.8 mmol) portion-wise over 5 minutes. The solution will typically darken as the Lewis acid-base complex forms.

Phase 2: Thermal Cleavage 4. Heating: Remove the ice bath and equip the flask with a reflux condenser. Warm the reaction mixture to an internal temperature of 55 °C using a precisely controlled heating mantle or oil bath [1]. 5. Incubation & Validation: Maintain stirring at 55 °C for 1.5 hours.

  • Self-Validation Step: Withdraw a 10 µL aliquot, quench it in 100 µL of saturated aqueous NaHCO₃ and 100 µL DCM. Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material (higher Rf) should be completely absent, replaced by a highly polar, UV-active product spot (lower Rf).

Phase 3: Quenching and Isolation 6. Quenching: Once complete conversion is confirmed, cool the reaction mixture to 0 °C. Carefully and slowly pour the mixture into a beaker containing 50 g of crushed ice and 10 mL of 1M HCl. Caution: Highly exothermic reaction with the release of HCl gas. 7. Extraction: Dilute the quenched mixture with additional DCM (50 mL). Transfer to a separatory funnel and vigorously shake. Allow the phases to separate. Extract the aqueous layer two more times with DCM (2 x 30 mL). 8. Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (30 mL) and saturated brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). 9. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 6-bromoquinolin-7-ol. 10. Purification: If the crude product exhibits minor impurities on TLC, purify via flash column chromatography on silica gel using a gradient of Dichloromethane to 5% Methanol in Dichloromethane.

References

  • Source: Google Patents (WO2017103851A1)
Application

Application Note: Mechanistic Protocol for the Preparation and Validation of 6-Bromoquinolin-7-ol HPLC Standards

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction and Analytical Rationale 6-Bromoquinolin-7-ol (CAS: 1081816-88-7) is a critical halogenated heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction and Analytical Rationale

6-Bromoquinolin-7-ol (CAS: 1081816-88-7) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and anti-infective agents [2]. Accurate quantification of this compound via High-Performance Liquid Chromatography (HPLC) is foundational to active pharmaceutical ingredient (API) purity assessments and reaction monitoring.

However, standard preparation for amphoteric compounds like 6-bromoquinolin-7-ol is often plagued by poor solubility, peak distortion, and erratic recovery. This application note establishes a self-validating, mechanistically grounded protocol for preparing robust HPLC standard solutions, ensuring compliance with the ICH Q2(R2) guidelines for analytical procedure validation [1].

Physicochemical Profiling & Causality in Solvent Selection

To design a flawless standard preparation workflow, we must first analyze the molecule's structural behavior. 6-Bromoquinolin-7-ol contains a hydrophobic bromo-aromatic core, a basic quinoline nitrogen, and an acidic phenolic hydroxyl group.

  • The Solubility Challenge: At near-neutral pH (pH 6–8), the molecule exists largely in a zwitterionic or uncharged state, leading to high lattice energy and extremely poor aqueous solubility.

  • The Solvent Solution: To overcome the crystal lattice energy and ensure complete dissolution for a primary stock solution, a strong aprotic polar solvent like 100% Dimethyl Sulfoxide (DMSO) is required.

  • The Chromatographic Caveat: Injecting a high concentration of DMSO directly into a reversed-phase HPLC system causes a "strong solvent effect," where the analyte travels un-retained in the injection plug, resulting in peak fronting or splitting. Therefore, working standards must be diluted in a solvent that closely mimics the initial mobile phase conditions.

Table 1: Physicochemical Properties of 6-Bromoquinolin-7-ol
PropertyValue / DescriptionAnalytical Implication
CAS Number 1081816-88-7Unique identifier for procurement [3].
Molecular Weight 224.06 g/mol Used for molarity calculations.
pKa (Nitrogen) ~4.0 - 4.5 (Theoretical)Requires mobile phase pH < 2.5 for full protonation.
pKa (Hydroxyl) ~8.0 - 8.5 (Theoretical)Requires acidic conditions to prevent deprotonation.
Light Sensitivity Photosensitive (Quinoline core)Mandates the use of amber volumetric flasks and vials.

Workflow Visualization

G N1 1. Gravimetric Weighing (Independent Stocks A & B) N2 2. Primary Stock (1.0 mg/mL) Dissolve in 100% DMSO N1->N2 N3 3. Ultrasonic Homogenization 5 mins at 25°C N2->N3 N4 4. Serial Dilution Dilute in Mobile Phase A N3->N4 N5 5. HPLC Analysis Amber Vials (Photoprotection) N4->N5

Workflow for 6-Bromoquinolin-7-ol HPLC standard preparation and solvent matching.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol employs a dual-stock verification system . By preparing two independent primary stocks, analysts can mathematically validate the accuracy of their gravimetric and volumetric operations before proceeding to system suitability testing (SST) [1].

Materials Required
  • Analyte: 6-Bromoquinolin-7-ol reference standard (Purity ≥ 98%)[2].

  • Solvents: HPLC-Grade DMSO, LC-MS Grade Water, LC-MS Grade Acetonitrile (ACN).

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA), LC-MS grade.

  • Hardware: Class A amber volumetric flasks, calibrated analytical balance (0.01 mg readability), ultrasonic bath.

Preparation of Primary Stock Solutions (1.0 mg/mL)

Note: Perform all steps under low-actinic light to prevent photodegradation of the quinoline ring.

  • Static Elimination: Pass the 6-bromoquinolin-7-ol powder vial through an anti-static ionizer to prevent powder scattering.

  • Gravimetric Weighing: Accurately weigh 10.00 mg of the standard into two separate 10 mL Class A amber volumetric flasks. Label them as Stock A (Calibration) and Stock B (Verification).

  • Initial Dissolution: Add approximately 7 mL of 100% DMSO to each flask.

  • Sonication: Sonicate the flasks in a water bath at 25°C for 5 minutes. Causality: Sonication provides the kinetic energy required to disrupt the hydrophobic stacking of the brominated aromatic rings, ensuring complete solvation.

  • Volume Adjustment: Allow the solutions to equilibrate to room temperature (sonication generates heat, which expands solvent volume). Make up to the 10 mL mark with DMSO. Invert 10 times to mix.

Preparation of Working Solutions (Dilution Series)

To maintain peak integrity, the diluent must be weaker than the mobile phase. We utilize Diluent: 10% ACN / 90% Water containing 0.1% Formic Acid.

Causality: Diluting the DMSO stock into this highly aqueous, acidic diluent crashes the DMSO concentration down to <1% in the final injection volume. The acidic environment locks the molecule into a single, protonated cationic state, preventing peak tailing caused by secondary interactions with un-endcapped silanols on the stationary phase.

Table 2: Serial Dilution Scheme for Linearity (Stock A)
Standard LevelTarget Conc. (µg/mL)Volume of Stock/PreviousVolume of DiluentFinal Volume% DMSO in Vial
Level 5 (High) 100.01.00 mL of Stock A9.00 mL10.0 mL10.0%
Level 4 50.05.00 mL of Level 55.00 mL10.0 mL5.0%
Level 3 (Nominal) 25.05.00 mL of Level 45.00 mL10.0 mL2.5%
Level 2 10.04.00 mL of Level 36.00 mL10.0 mL1.0%
Level 1 (Low) 1.01.00 mL of Level 29.00 mL10.0 mL0.1%
The Self-Validation Step (System Suitability)
  • Dilute Stock B directly to 25.0 µg/mL using the diluent (Verification Standard).

  • Inject Level 3 (from Stock A) and the Verification Standard (from Stock B) in triplicate.

  • Acceptance Criterion: The calculated Response Factor (Peak Area / Exact Concentration) of Stock B must be within 98.0% – 102.0% of Stock A. If this criterion is met, the preparation is scientifically validated and free of systemic human error [1].

Recommended Chromatographic Strategy

To fully leverage the prepared standards, the HPLC method must complement the molecule's pKa profile.

Table 3: Optimized HPLC Parameters
ParameterSetting / Rationale
Column C18, 100 x 4.6 mm, 3 µm (Endcapped). Rationale: Endcapping minimizes interactions between the basic quinoline nitrogen and acidic silanols.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7). Rationale: Forces complete protonation of the nitrogen, yielding a sharp, symmetrical peak.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient 10% B to 90% B over 10 minutes.
Flow Rate 1.0 mL/min.
Detection (UV) 254 nm and 280 nm. Rationale: Captures the extended conjugation of the bromo-quinoline chromophore.
Injection Volume 5 µL. Rationale: Small injection volume further mitigates any residual DMSO solvent effects.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. Food and Drug Administration (FDA). URL:[Link]

Method

The Strategic Application of 6-Bromoquinolin-7-ol in the Discovery of Novel Small Molecule Kinase Inhibitors

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile heterocyclic aromatic compound is a key structural component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] The adaptability of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4]

Within the vast chemical space of quinoline derivatives, 6-Bromoquinolin-7-ol emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel small molecule therapeutics. Its strategic substitution pattern, featuring a bromine atom at the 6-position and a hydroxyl group at the 7-position, provides two orthogonal points for chemical diversification. This unique arrangement allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns, particularly in the pursuit of potent and selective kinase inhibitors.[5]

This technical guide provides a comprehensive overview of the applications of 6-Bromoquinolin-7-ol in small molecule drug discovery, with a focus on its utility as a precursor for the development of novel kinase inhibitors. Detailed protocols for its synthesis, derivatization, and subsequent biological evaluation are presented to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Reactivity of 6-Bromoquinolin-7-ol

6-Bromoquinolin-7-ol (CAS: 1081816-88-7) is a solid, with a molecular weight of 224.06 g/mol and a molecular formula of C9H6BrNO. The bromine atom at the 6-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The hydroxyl group at the 7-position is amenable to etherification and esterification, providing another avenue for chemical modification to modulate properties like solubility, lipophilicity, and target engagement.

Synthetic Protocol: Preparation of 6-Bromoquinolin-7-ol

The synthesis of 6-Bromoquinolin-7-ol can be achieved through a multi-step sequence, starting from commercially available 4-bromo-3-methoxyaniline. This protocol is adapted from established methods for the synthesis of substituted quinolinols.[6]

Step 1: Synthesis of 5-(((4-bromo-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • In a round-bottom flask, suspend 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1.0 eq.) in trimethyl orthoformate.

  • Heat the mixture to reflux for 1 hour.

  • Add 4-bromo-3-methoxyaniline (1.0 eq.) to the reaction mixture and continue refluxing for an additional hour.

  • Cool the reaction mixture and filter the resulting precipitate.

  • Wash the solid with cold methanol and dry under vacuum to yield the desired intermediate.

Step 2: Cyclization to 6-Bromo-7-methoxyquinolin-4-ol

  • In a separate flask, heat diphenyl ether to 230°C.

  • Slowly add the product from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature for 1 hour.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Chlorination to 6-Bromo-4-chloro-7-methoxyquinoline

  • To the product from Step 2, add phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to 110°C for 1 hour.[7]

  • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the chlorinated intermediate.

Step 4: Demethylation to 6-Bromoquinolin-7-ol

  • Dissolve the product from Step 3 in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C and add a demethylating agent, such as boron tribromide (BBr3), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with methanol and then water.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 6-Bromoquinolin-7-ol.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][8] The quinoline scaffold has been successfully employed in the design of numerous kinase inhibitors. The strategic placement of substituents on the quinoline ring can confer potent and selective inhibition of specific kinases.[5]

6-Bromoquinolin-7-ol serves as an ideal starting point for the generation of a library of potential kinase inhibitors. The bromine atom at the 6-position can be exploited to introduce moieties that occupy the hydrophobic pocket of the ATP-binding site of many kinases, while the 7-hydroxyl group can be modified to interact with the solvent-exposed region or form key hydrogen bonds.

Workflow for the Development of Kinase Inhibitors from 6-Bromoquinolin-7-ol

Caption: Workflow for kinase inhibitor discovery using 6-Bromoquinolin-7-ol.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Derivatization at the C6-Position

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 6-Bromoquinolin-7-ol with a variety of boronic acids to generate a library of 6-aryl- or 6-heteroaryl-quinolin-7-ols.

Materials:

  • 6-Bromoquinolin-7-ol

  • Aryl or heteroaryl boronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.)

  • Base (e.g., K2CO3, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask, condenser, inert atmosphere (N2 or Ar)

Procedure:

  • To a round-bottom flask, add 6-Bromoquinolin-7-ol, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted quinolin-7-ol.

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized 6,7-disubstituted quinoline derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Synthesized quinoline derivatives (test compounds)

  • Kinase buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Inhibitory Activity of Exemplary 6,7-Disubstituted Quinolines

Compound ID6-Substituent7-SubstituentKinase TargetIC50 (nM)
Ex-1 Phenyl-OHEGFR50
Ex-2 4-Fluorophenyl-OHEGFR25
Ex-3 Pyridin-3-yl-OHEGFR75
Ex-4 Phenyl-OCH3EGFR150
Ex-5 Phenyl-OCH2CH3EGFR200
Ref-1 H-OHEGFR>10,000
Ref-2 Br-OHEGFR5,000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how to present screening results.

Signaling Pathway Context: Targeting EGFR with 6,7-Disubstituted Quinolines

Many quinoline-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[9] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target. Irreversible inhibitors often contain a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR. The 6-bromo substituent on the quinoline core can be strategically modified to incorporate such a reactive "warhead".

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 6,7-Disubstituted Quinoline Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by 6,7-disubstituted quinoline derivatives.

Conclusion

6-Bromoquinolin-7-ol represents a highly valuable and versatile scaffold for the discovery of novel small molecule drugs, particularly kinase inhibitors. Its strategic substitution pattern allows for the efficient generation of diverse chemical libraries and the systematic exploration of structure-activity relationships. The protocols and conceptual frameworks provided in this guide are intended to facilitate the utilization of this promising building block in drug discovery programs, ultimately contributing to the development of new and effective therapies for a range of human diseases.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., ... & Khabnadideh, S. (2024).
  • Guidechem. (2020, October 16). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? FAQ - Guidechem.
  • Çakmak, O., Kaştaş, Ç. A., Büyükgüzel, E., & Tutar, A. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(3), e22260.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Chem-Impex. (n.d.). 6-Bromoquinoline. Chem-Impex.
  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences.
  • ChemicalBook. (n.d.). 7-Bromoquinolin-8-ol synthesis. ChemicalBook.
  • Lara, A., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131.
  • Reddy, T. S., et al. (2026). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, In Press.
  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(22), 5907–5912.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening. BenchChem.
  • Khabnadideh, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & biodiversity, 20(7), e202201245.
  • PubChem. (n.d.). 7-Bromoquinolin-4-ol. PubChem.
  • BLD Pharm. (n.d.). 1620515-86-7|6-Bromo-7-methoxyquinoline. BLD Pharm.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
  • Blanca-López, N., et al. (2021). Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Quinolones. Journal of investigational allergology & clinical immunology, 31(4), 285–300.
  • Wissner, A., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of medicinal chemistry, 48(4), 1183–1198.
  • Watschinger, K., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5336.
  • Puzzo, D., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS chemical neuroscience, 6(11), 1845–1855.
  • Banerji, A., & Gurish, M. F. (2020). Perioperative Hypersensitivity: Recognition and Evaluation to Optimize Patient Safety. Anesthesiology clinics, 38(4), 743–754.
  • BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry. BOC Sciences.
  • Lara, A., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • GlobalRPH. (2017, September 7).
  • Northwestern Medicine. (2019, September 24). GRADED CHALLENGE Guidance Document. Northwestern Medicine.
  • Texas Department of State Health Services (DSHS). (n.d.). SAMPLE-Severe Allergic Reaction Anaphylaxis Protocol.docx. Texas DSHS.

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Recrystallization of 6-Bromoquinolin-7-ol

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromoquinolin-7-ol. Recrystallization is a powerful technique f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromoquinolin-7-ol. Recrystallization is a powerful technique for achieving high purity, which is critical for reliable downstream applications, from preclinical studies to active pharmaceutical ingredient (API) development. This document provides in-depth, experience-driven answers to common challenges, detailed experimental protocols, and the causal reasoning behind procedural choices to empower you to optimize your purification process.

Section 1: Foundational Principles - Understanding Your System (FAQs)

This section addresses the fundamental questions that form the basis of a logical and successful recrystallization strategy.

Q1: What are the key structural features of 6-Bromoquinolin-7-ol that influence solvent selection?

Answer: The molecular structure of 6-Bromoquinolin-7-ol is the primary determinant of its solubility behavior. Understanding its components is the first step in rational solvent selection.

  • Quinoline Core: This bicyclic aromatic heterocycle provides a degree of aromatic character, suggesting potential solubility in solvents that can engage in π-stacking interactions, like toluene.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group at position 7 is a potent hydrogen bond donor and acceptor. This makes the molecule significantly more polar than its parent quinoline and suggests solubility in polar protic solvents like alcohols (methanol, ethanol) and even water to some extent.

  • Nitrogen Atom: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity and its ability to interact with protic solvents.

  • Bromine Atom (-Br): The bromine at position 6 adds to the molecular weight and introduces a polarizable C-Br bond, influencing its interaction with various organic solvents.

Collectively, these features render 6-Bromoquinolin-7-ol a moderately polar organic solid. The ideal solvent will need to effectively solvate this combination of polar and aromatic characteristics, particularly at elevated temperatures.

Q2: What is the core principle for selecting an ideal recrystallization solvent?

Answer: The cornerstone of recrystallization is differential solubility. A successful recrystallization depends on the proper choice of solvent based on this principle.[1] The ideal single solvent for purifying a compound, including 6-Bromoquinolin-7-ol, must satisfy two primary criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound when hot or at its boiling point. This allows the creation of a saturated solution from which crystals can form upon cooling.[2][3]

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath).[1][3] This ensures that the purified compound will precipitate out of the solution upon cooling, allowing for its recovery.

Furthermore, the impurities present should ideally either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the solution, known as the mother liquor, during filtration).[3]

Q3: Where can I find definitive physicochemical data for 6-Bromoquinolin-7-ol, such as its melting point and solubility?

Answer: Publicly available, comprehensive quantitative solubility data for 6-Bromoquinolin-7-ol (CAS: 1081816-88-7) is not extensively documented in readily accessible literature.[4][5] While databases provide fundamental information like molecular weight (224.05 g/mol ), they often lack detailed solubility profiles in various organic solvents.[4][6]

This data gap is common for novel or specialized research compounds. Therefore, the most reliable approach is empirical determination through small-scale solvent screening experiments in your own lab. The melting point of the purified product should be determined and compared to any available literature values for related compounds or, more importantly, used as a benchmark for purity across different batches. An effective purification should result in a sharp melting point range.

Section 2: Experimental Protocols & Workflows

This section provides actionable workflows and step-by-step protocols for systematically determining the optimal solvent and executing the recrystallization.

Workflow for Systematic Solvent Screening

The following diagram outlines a logical workflow for identifying a suitable solvent or solvent pair for 6-Bromoquinolin-7-ol.

Solvent_Screening cluster_start Setup cluster_test Solvent Testing (Perform for Each Candidate Solvent) cluster_results Evaluation start Start: Crude 6-Bromoquinolin-7-ol setup Prepare test tubes with ~10-20 mg of crude solid start->setup add_rt Add 0.5 mL of solvent at Room Temp check_rt Soluble at RT? add_rt->check_rt heat Heat mixture to boiling check_rt->heat No reject_rt Result: POOR (Too Soluble) check_rt->reject_rt Yes check_hot Soluble when Hot? heat->check_hot cool Cool slowly to RT, then in ice bath check_hot->cool Yes reject_hot Result: POOR (Insoluble) check_hot->reject_hot No check_xtal Abundant Crystals Form? cool->check_xtal good_solvent Result: GOOD (Candidate for Single Solvent) check_xtal->good_solvent Yes mixed_pair Result: POTENTIAL (Candidate for Mixed-Solvent Pair) check_xtal->mixed_pair No

Caption: Workflow for small-scale solvent screening.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using minimal material.

  • Preparation: Arrange a series of small test tubes. Into each, place approximately 10-20 mg of crude 6-Bromoquinolin-7-ol.

  • Solvent Selection: Choose a range of solvents with varying polarities. A good starting list is presented in Table 1 below.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (starting with ~0.5 mL) and vortex or shake. Observe if the solid dissolves completely at room temperature. If it does, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[7]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube carefully in a sand bath or water bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Do not add a large excess.[8] If the solid does not dissolve in a reasonable volume (e.g., ~3 mL), the solvent is likely unsuitable.

  • Cooling & Crystallization Test: Once a hot, saturated solution is formed, remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-20 minutes.[8]

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of crystals. A solvent that yields no or very few crystals is a poor choice for a single-solvent system but may be a candidate for a mixed-solvent pair.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes & Potential Use for 6-Bromoquinolin-7-ol
Water100Very High (Protic)May be a poor solvent alone but excellent as an anti-solvent with polar organic solvents like ethanol or acetone.[3]
Ethanol78High (Protic)Good candidate. The -OH group should interact well. Often used in a pair with water.
Methanol65High (Protic)Good candidate. Similar to ethanol but more volatile. Often a good solvent for quinoline derivatives.[9]
Acetone56Medium-High (Aprotic)May be a good solvent. Its lower boiling point is advantageous for easy removal.
Ethyl Acetate77MediumGood candidate. Offers a balance of polarity. Often paired with hexane as an anti-solvent.
Dichloromethane40Medium-LowMay be too good a solvent, even when cold. Low boiling point can be problematic.
Toluene111LowMay be a poor solvent due to the high polarity of the -OH group on the target compound.
Hexane69Very LowAlmost certainly a poor solvent (insoluble), but an excellent candidate for an anti-solvent with a more polar solvent like ethyl acetate.[10]
Workflow for General Recrystallization

This diagram illustrates the full process once a suitable solvent system has been identified.

Recrystallization_Workflow start Weigh crude 6-Bromoquinolin-7-ol dissolve Dissolve in MINIMUM amount of hot solvent/solvent system start->dissolve hot_filt_q Insoluble impurities (e.g., dust, catalyst) present? dissolve->hot_filt_q hot_filt Perform hot gravity filtration hot_filt_q->hot_filt Yes cool_rt Allow filtrate to cool SLOWLY to room temperature hot_filt_q->cool_rt No hot_filt->cool_rt cool_ice Place in ice-water bath (15-30 min) cool_rt->cool_ice vac_filt Collect crystals via vacuum filtration cool_ice->vac_filt wash Wash crystals with a small amount of COLD solvent vac_filt->wash dry Dry crystals under vacuum wash->dry analyze Analyze Purity (Melting Point, TLC, NMR) dry->analyze

Caption: General workflow for purification by recrystallization.

Protocol 2: Standard Recrystallization of 6-Bromoquinolin-7-ol

A. Single-Solvent Method

  • Dissolution: Place the crude 6-Bromoquinolin-7-ol in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated for maximum recovery.[1]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[8]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and measure the melting point to assess purity.

B. Mixed-Solvent (Solvent/Anti-Solvent) Method

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble), as described above.[11]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).[12] This cloudiness is the point of saturation, where the compound begins to precipitate.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[11][12] The solution is now perfectly saturated.

  • Crystallization & Collection: Follow steps 3-6 from the single-solvent method above. For washing, use a cold mixture of the two solvents in the same approximate ratio.

Section 3: Troubleshooting Guide (FAQs)

Q4: My compound "oiled out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid.[11] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.

  • Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a bit more solvent (10-20% more volume) to lower the saturation point, and then allow it to cool again, perhaps more slowly.

  • Solution 2: Lower the Temperature. If possible, switch to a solvent with a lower boiling point.

  • Solution 3: Promote Crystallization. As the solution cools, try scratching the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches provide a nucleation site for crystal growth.

Q5: No crystals are forming after cooling the solution. How can I induce crystallization?

Answer: A failure to crystallize usually means the solution is not sufficiently supersaturated or that nucleation is kinetically slow.

  • Scratching: Use a glass rod to scratch the inner surface of the flask. This can create nucleation sites that initiate crystal growth.[8]

  • Seed Crystals: If you have a small amount of pure 6-Bromoquinolin-7-ol, add a single tiny crystal to the cold solution. This "seed" provides a template for other molecules to crystallize upon.

  • Reduce Volume: If the solution is simply too dilute, you can gently heat it to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[8]

  • Flash Freeze: Dip a glass rod into the solution and then into liquid nitrogen (or a dry ice/acetone bath) to freeze a small amount of the saturated solution onto the tip. Re-inserting this into the main solution can provide nucleation sites.

Q6: My final yield is very low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue with several potential causes.

  • Too Much Solvent: This is the most frequent error. Using too much solvent will keep a significant portion of your product dissolved even when the solution is cold.[8] Always aim for the minimum amount of hot solvent needed for dissolution.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose material. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure you have allowed sufficient time for cooling and that the solution is thoroughly chilled in an ice bath.

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use ice-cold solvent for washing.

Q7: The purified material is still not pure. What went wrong?

Answer: Impurity after recrystallization, often indicated by a broad or depressed melting point, points to a few issues.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for forming pure crystals.[8]

  • Unsuitable Solvent: The chosen solvent may not be effective at separating the desired compound from a specific impurity. For example, if an impurity has very similar solubility characteristics to your product in that solvent, they may co-crystallize. In this case, you must re-evaluate solvents via screening.

  • Incomplete Washing: Insufficient washing of the filter cake can leave behind mother liquor, which is rich in soluble impurities.

Q8: When should I use a single solvent versus a mixed-solvent system?

Answer: The choice depends entirely on the results of your solvent screening.

  • Use a Single Solvent when you find a solvent that shows a large difference in solubility for 6-Bromoquinolin-7-ol between hot and cold conditions. This is often the simpler and more reproducible option.[10]

  • Use a Mixed-Solvent System when no single solvent is ideal. This is common when a compound is either very soluble in most solvents (even when cold) or poorly soluble in others (even when hot). A mixed-solvent system allows you to finely tune the solvent power to create the perfect conditions for crystallization.[3][12]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 91(11), 1965-1967. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. Google Patents.
  • University of Toyama. (n.d.). Recrystallization method. Available at: [Link]

  • University of California, Irvine. (n.d.). Mixed Solvent Recrystallization. Available at: [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Available at: [Link]

  • Stenutz, R. (n.d.). 6-bromoquinoline. Stenutz. Available at: [Link]

  • NextSDS. (n.d.). 6-bromoisoquinolin-7-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Available at: [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Bromoquinolin-7-ol Substitution Reactions

Welcome to the Advanced Troubleshooting Guide for the functionalization of 6-Bromoquinolin-7-ol. As a bifunctional building block, this molecule presents a unique synthetic challenge: the bulky bromine atom at the C-6 po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 6-Bromoquinolin-7-ol. As a bifunctional building block, this molecule presents a unique synthetic challenge: the bulky bromine atom at the C-6 position severely restricts access to the C-7 hydroxyl group, while the coordinating nature and spatial proximity of the C-7 hydroxyl group impede transition-metal-catalyzed cross-coupling at the C-6 position.

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies, mechanistic insights, and self-validating protocols to help you bypass these steric bottlenecks in your drug development workflows.

Section 1: Palladium-Catalyzed C-6 Cross-Coupling (Suzuki-Miyaura)

The Challenge

Attempting a Suzuki-Miyaura cross-coupling at the C-6 position of 6-bromoquinolin-7-ol often results in poor yields, catalyst poisoning, or protodehalogenation. The adjacent free hydroxyl group at C-7 can coordinate to the palladium center, forming a stable, unreactive palladacycle. Furthermore, the steric crowding around the C-6 C-Br bond increases the activation energy required for oxidative addition[1].

The Solution
  • Hydroxyl Protection: Temporarily masking the C-7 hydroxyl group (e.g., as a Methoxymethyl or benzyl ether) eliminates Pd-coordination and alters the steric profile, though the protecting group itself adds bulk.

  • Dialkylbiaryl Phosphine Ligands: If protecting the -OH is undesirable, utilizing highly active, sterically demanding ligands such as SPhos or XPhos is critical. Buchwald and co-workers have demonstrated that these electron-rich, bulky ligands stabilize the monomeric Pd(0) active species and actively accelerate the reductive elimination step, which is often the rate-limiting step in sterically hindered biaryl synthesis[1]. Furthermore, biphenylene-substituted ruthenocenylphosphine ligands have shown exceptional efficacy for di-ortho-substituted and highly hindered aryl bromides[2].

Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinolin-7-ol

This protocol is designed to self-validate: if the color of the reaction shifts from dark red to pale yellow, the active monomeric Pd(0) species has successfully formed.

  • Preparation: In a strictly inert atmosphere (glovebox or Schlenk line), charge a flame-dried flask with 6-bromoquinolin-7-ol (1.0 equiv), the arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), and SPhos (8 mol%).

  • Base Addition: Add anhydrous K3PO4 (3.0 equiv). A mild, insoluble base prevents unwanted side-reactions and protodeboronation compared to strong aqueous bases.

  • Solvent: Add anhydrous, degassed Toluene/1,4-Dioxane (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours. The elevated temperature is necessary to overcome the steric barrier during the transmetalation step.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.

G A Pd(0) Catalyst + Bulky Ligand (e.g., SPhos) B Oxidative Addition (Steric block by 7-OH overcome) A->B 6-Br-Quinolin-7-ol C Transmetalation (Base assisted) B->C Boronic Acid D Reductive Elimination (Accelerated by Ligand bulk) C->D D->A Pd(0) Regeneration E C6-Substituted Quinolin-7-ol D->E Product Release

Pd-catalyzed cross-coupling cycle highlighting steric interventions.

Section 2: O-Alkylation of the Sterically Hindered C-7 Hydroxyl

The Challenge

Standard Williamson ether synthesis conditions (e.g., K2CO3 in Acetone) often fail or require excessive reaction times for 6-bromoquinolin-7-ol. The large van der Waals radius of the adjacent C-6 bromine atom shields the phenoxide oxygen from incoming electrophiles, preventing the necessary trajectory for an SN2 attack.

The Solution

To drive the O-alkylation of sterically hindered phenols, the nucleophilicity of the phenoxide must be maximized. This is achieved by using a polar aprotic solvent (like DMF or DMSO) which solvates the cation but leaves the phenoxide "naked" and highly reactive[3]. Furthermore, replacing potassium or sodium bases with Cesium Carbonate (Cs2CO3) drastically improves yields. The large, highly polarizable cesium ion forms a much looser ion pair with the phenoxide, increasing its effective nucleophilicity.

Protocol: O-Alkylation of 6-Bromoquinolin-7-ol
  • Deprotonation: Dissolve 6-bromoquinolin-7-ol (1.0 equiv) in anhydrous DMF (0.2 M). Add Cs2CO3 (2.0 equiv). Stir at 60 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv) to the heated mixture. (Note: Primary alkyl iodides or bromides are strongly preferred to minimize competing E2 elimination).

  • Thermal Activation: Maintain the reaction at 80 °C for 4–6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify.

Workflow Step1 1. Deprotonation (Cs2CO3 in DMF, 60°C) Step2 2. Electrophile Addition (Alkyl Halide dropwise) Step1->Step2 Step3 3. Thermal Activation (Overcome C-6 Br steric bulk) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4

Optimized workflow for the O-alkylation of sterically hindered phenols.

Data Presentation: Optimization of Reaction Parameters

Reaction TypeReagents / ConditionsSteric Mitigation MechanismExpected YieldReaction Time
C-6 Cross-Coupling Pd(PPh3)4, Na2CO3, EtOH/H2ONone (Baseline)< 15%24 h
C-6 Cross-Coupling Pd2(dba)3, SPhos , K3PO4, DioxaneLigand bulk accelerates reductive elimination75-85%12-18 h
C-7 O-Alkylation K2CO3, Acetone, Alkyl-BrNone (Baseline)< 20%48 h
C-7 O-Alkylation Cs2CO3 , DMF , Alkyl-I"Naked" anion via loose ion pairing80-95%4-6 h

Frequently Asked Questions (FAQs)

Q: During the Suzuki coupling of 6-bromoquinolin-7-ol, I observe a large amount of debrominated starting material (quinolin-7-ol). How do I prevent this? A: Protodehalogenation occurs when the rate of transmetalation is too slow compared to the rate of beta-hydride elimination or protonation of the Pd-aryl intermediate. This is exacerbated by the steric hindrance of the C-7 hydroxyl. To fix this:

  • Ensure your solvents are strictly anhydrous.

  • Switch to a more active, bulky ligand like XPhos or R-Phos[2] to accelerate transmetalation.

  • Protect the C-7 hydroxyl group prior to coupling.

Q: Can I use Mitsunobu conditions for the O-alkylation instead of basic conditions? A: Yes. If your alkylating agent is prone to elimination (e.g., secondary alcohols) or if you need to invert stereochemistry, the Mitsunobu reaction (using DIAD and PPh3) is an excellent alternative. The zwitterionic intermediate is highly reactive and can overcome the steric shielding of the C-6 bromine, though separation of the triphenylphosphine oxide byproduct can be tedious.

Q: Why am I seeing C-alkylation products during my O-alkylation attempts? A: The quinolin-7-ol system can exhibit ambident nucleophilicity. Using protic solvents (like ethanol or water) strongly hydrogen-bonds to the oxygen, reducing its nucleophilicity and driving the reaction toward C-alkylation[3]. Always use strictly polar aprotic solvents (DMF, DMSO) and soft bases to favor O-alkylation.

References

  • Yin, J.; Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society, 2002.[Link]

  • "Synthesis by Substitution." Thieme E-Books.[Link]

  • "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." The Journal of Organic Chemistry, ACS Publications, 2009.[Link]

Sources

Troubleshooting

Technical Support Center: 6-Bromoquinolin-7-ol Solubility Optimization

Welcome to the Technical Support Center for 6-Bromoquinolin-7-ol . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the specific physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Bromoquinolin-7-ol . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the specific physicochemical hurdles associated with this compound.

The low aqueous solubility of quinoline derivatives stems from their bicyclic aromatic system, which is inherently hydrophobic[1]. For 6-Bromoquinolin-7-ol, this is exacerbated by the bromine atom at the C6 position. Heavy halogenation significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy, making it energetically unfavorable for water molecules to solvate the individual monomers[2].

This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure your biological assays yield reproducible, artifact-free data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I observe immediate cloudiness when I spike my 10 mM DMSO stock of 6-Bromoquinolin-7-ol into PBS or cell culture media. What is the mechanistic cause, and how do I prevent it? A1: You are observing a phenomenon known as "crashing out." When a concentrated DMSO stock is diluted into an aqueous medium (e.g., a 1:100 dilution to reach 1% DMSO), the solvation shell provided by the organic solvent rapidly collapses. If the final concentration of the drug exceeds its kinetic solubility limit in that specific buffer, the hydrophobic quinoline cores rapidly aggregate to minimize contact with water, forming micro-precipitates[3],[1]. Troubleshooting: Do not add cold buffer to the DMSO stock. Always spike the DMSO stock into pre-warmed (37°C) aqueous media while vortexing to prevent localized high concentrations of the drug[1]. If precipitation persists, you must lower the final assay concentration or utilize a formulation strategy like cyclodextrin complexation.

Q2: Can I adjust the pH of my assay buffer to force 6-Bromoquinolin-7-ol into solution? A2: Yes, but with strict limitations based on your assay's biological constraints. 6-Bromoquinolin-7-ol is amphoteric. The quinoline nitrogen is weakly basic, and the C7-hydroxyl group is weakly acidic. Lowering the pH protonates the nitrogen, while raising the pH deprotonates the hydroxyl group, both of which create charged species that are highly water-soluble[3]. However, at a physiological pH of 7.4, the molecule exists primarily in its un-ionized, highly lipophilic state. If your assay requires physiological pH, pH adjustment is not a viable long-term solubilization strategy, as the compound will precipitate once the pH is neutralized.

Q3: How do cyclodextrins improve the solubility of this specific molecule, and which one should I use? A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for halogenated quinolines. The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the brominated aromatic ring via non-covalent van der Waals forces and hydrophobic interactions, forming a 1:1 host-guest inclusion complex[4]. This masks the hydrophobic core from the aqueous environment, dramatically increasing solubility without the cellular toxicity associated with high DMSO concentrations[5].

Part 2: Quantitative Data & Formulation Strategies

To select the appropriate solubilization method, you must balance the required drug concentration against the tolerance of your biological system. The table below summarizes the expected kinetic solubility limits of 6-Bromoquinolin-7-ol under various vehicle conditions.

Formulation StrategyMechanism of SolubilizationEstimated Kinetic Solubility Limit (µM)Assay Biocompatibility
100% Aqueous Buffer (pH 7.4) Intrinsic aqueous solubility< 10 µMExcellent
1% DMSO Co-solvent Disruption of crystal lattice / Solvation50 - 100 µMGood (Check specific cell line tolerance)
10% HP-β-CD Complexation Host-guest inclusion of aromatic core500 - 1000 µMExcellent (Low cytotoxicity, FDA-approved excipient)
0.1% Tween-80 Micellar encapsulation> 1000 µMModerate (Surfactants may lyse cell membranes)

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating spectrophotometric checks, you ensure that the compound is truly in solution rather than suspended as undetectable micro-aggregates, which is a primary cause of false negatives in high-throughput screening[3].

Protocol A: Kinetic Solubility Determination (Solvent-Shift Method)

This protocol determines the maximum concentration of 6-Bromoquinolin-7-ol you can achieve before precipitation occurs.

  • Prepare Stock: Dissolve 6-Bromoquinolin-7-ol in 100% molecular-grade DMSO to a concentration of 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the 10 mM stock using 100% DMSO.

  • Aqueous Spike: To a clear, flat-bottom 96-well assay plate, add 198 µL of your specific aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

  • Solvent Shift: Transfer 2 µL from the DMSO serial dilution plate into the corresponding wells of the assay plate. This yields a final DMSO concentration of 1%[3].

  • Validation (Light Scattering): Incubate the plate at room temperature for 2 hours with gentle shaking. Read the absorbance on a microplate reader at 620 nm .

    • Causality Check: Because 6-Bromoquinolin-7-ol does not absorb light at 620 nm, any signal detected is due to light scattering from precipitated particles[1]. The highest concentration well with an absorbance equal to the blank (1% DMSO in buffer) represents your kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol if your required assay concentration exceeds the kinetic solubility limit determined in Protocol A.

  • Prepare Carrier Solution: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10% (w/v).

  • Compound Addition: Add 6-Bromoquinolin-7-ol powder directly to the HP-β-CD solution. Do not use DMSO. Add the compound in excess (e.g., aim for 2 mM, which will be visibly cloudy).

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours. Why 48 hours? Non-covalent inclusion complexation is a thermodynamically driven equilibrium process; sufficient time is required for the drug to partition into the cyclodextrin cavities[1].

  • Validation (Filtration): Filter the equilibrated solution through a 0.45 µm hydrophilic membrane filter.

    • Causality Check: This critical step removes any uncomplexed, undissolved 6-Bromoquinolin-7-ol[4]. The resulting filtrate is a thermodynamically stable solution. Quantify the exact concentration of the filtrate using UV-Vis spectroscopy or HPLC before applying it to your assay.

Part 4: Solubilization Decision Workflow

To streamline your assay development, follow this logical decision tree for solubilizing halogenated quinolines.

G N1 6-Bromoquinolin-7-ol Precipitation Detected N2 Assess Assay Constraints (Max DMSO tolerance) N1->N2 N3 Is 1% DMSO sufficient? N2->N3 N4 Proceed to Biological Assay N3->N4 Yes N5 Formulate with 10% HP-β-CD N3->N5 No N6 Is solution optically clear? N5->N6 N6->N4 Yes N7 Add 0.01% Tween-80 (Micellar Solubilization) N6->N7 No N7->N4

Workflow for resolving 6-Bromoquinolin-7-ol solubility limits in aqueous assays.

References

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel. Avens Publishing Group. Available at: [Link]

  • Formulation and Characterization of β-Cyclodextrins– Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity. Semantic Scholar. Available at: [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Isomeric Byproducts During Quinolin-7-ol Bromination

Welcome to the technical support center for advanced synthetic methodologies. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently encountered issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently encountered issues during the electrophilic bromination of quinolin-7-ol. Our focus is to provide you with the mechanistic understanding and practical protocols required to maximize the yield of your desired isomer and minimize unwanted byproducts.

FAQ 1: Why am I getting a mixture of isomers when I brominate quinolin-7-ol?

Answer: The formation of multiple isomers during the bromination of quinolin-7-ol is a direct consequence of the powerful directing effects of the hydroxyl (-OH) group in electrophilic aromatic substitution.

The hydroxyl group is a strongly activating, ortho, para-directing group.[1][2][3] This means it donates electron density into the quinoline ring system, making the positions ortho (C6 and C8) and para (C5) to it significantly more nucleophilic and thus more reactive towards electrophiles like bromine.[2][4]

  • Electronic Activation: The lone pairs on the oxygen atom participate in resonance with the aromatic ring, creating a partial negative charge at the C6 and C8 positions. This significantly lowers the activation energy for electrophilic attack at these sites compared to other positions on the quinoline ring.

  • Quinoline Reactivity: In the quinoline ring system, the pyridine ring is electron-deficient and generally less reactive towards electrophiles than the benzene ring. Therefore, substitution preferentially occurs on the electron-rich benzenoid ring, which contains the activating hydroxyl group.

The interplay of these factors means that direct bromination will almost invariably lead to a mixture of 6-bromo- and 8-bromoquinolin-7-ol, with the potential for dibromination at the 6 and 8 positions if excess brominating agent is used.[5]

G cluster_start Starting Material cluster_reaction Electrophilic Attack cluster_products Isomeric Products Quinolin7ol Quinolin-7-ol (-OH is a strong o,p-director) Br2 Br₂ / Electrophile (Br⁺) C8_attack Attack at C8 (Ortho position) Br2->C8_attack Path A C6_attack Attack at C6 (Ortho position) Br2->C6_attack Path B Product_8_bromo 8-Bromoquinolin-7-ol (Desired Product) C8_attack->Product_8_bromo Product_6_bromo 6-Bromoquinolin-7-ol (Isomeric Byproduct) C6_attack->Product_6_bromo

Caption: Isomer formation during quinolin-7-ol bromination.

FAQ 2: My main problem is over-bromination, leading to a 6,8-dibromo byproduct. How can I prevent this?

Answer: The formation of dibrominated products is a common issue when dealing with highly activated substrates. The monobrominated product is still activated by the hydroxyl group and can readily undergo a second substitution. The key to preventing this is precise control over the reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the equivalents of your brominating agent. Use no more than 1.0 to 1.1 equivalents of bromine or N-Bromosuccinimide (NBS). An excess of the brominating agent is the most common cause of over-bromination.[6]

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This reduces the overall reaction rate, making it less likely for the monobrominated product to react further before the starting material is consumed. For instance, a procedure using NBS recommends adding the reagent portion-wise at 0 °C.[7]

  • Slow Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the dibrominated product.[6][7]

ParameterStandard ConditionOptimized for MonosubstitutionRationale
Brominating Agent Br₂ or NBSBr₂ or NBSNBS can sometimes offer better selectivity and is easier to handle.
Equivalents >1.2 eq1.0 - 1.1 eqPrevents reaction with the monobrominated product.[6]
Temperature Room Temperature0 °C to -78 °CReduces reaction rate, increasing selectivity for the kinetic product.
Addition Method Single portionSlow, dropwise additionMaintains a low concentration of the electrophile.
Solvent Chloroform, Acetic AcidChloroform, AcetonitrileSolvent can influence product distribution.[5][6]
FAQ 3: How can I improve the regioselectivity to favor the 8-bromo isomer over the 6-bromo isomer?

Answer: Achieving high regioselectivity for the C8 position requires a more advanced strategy than simply modifying reaction conditions. The most effective field-proven method is to use a protecting group on the hydroxyl function. This strategy alters the electronic and steric properties of the substrate to favor substitution at the desired position.

A particularly effective approach involves protecting the hydroxyl group as a bulky silyl ether, such as a tert-butyldiphenylsilyl (TBDPS) ether.[8]

Mechanism of Action:

  • Protection: The bulky TBDPS group is installed on the hydroxyl oxygen.

  • Steric Hindrance: This large group sterically blocks the ortho C6 position. An incoming electrophile (Br⁺) will preferentially attack the more accessible C8 position to avoid steric clash with the protecting group.

  • Bromination: The bromination is then performed on the protected quinoline.

  • Deprotection: The silyl protecting group is easily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the desired 8-bromoquinolin-7-ol.[8]

Caption: Workflow for regioselective C8 bromination.

Experimental Protocol: Regioselective Synthesis of 8-Bromoquinolin-7-ol via Silyl Ether Protection

This protocol is adapted from methodologies described in the literature for achieving high regioselectivity.[8]

Part 1: Protection of Quinolin-7-ol

  • Reaction Setup: Dissolve quinolin-7-ol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add Base: Add imidazole (2.5 eq).

  • Add Silylating Agent: Add tert-butyldiphenylsilyl chloride (TBDPSCl) (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected 7-(tert-butyldiphenylsilyloxy)quinoline.

Part 2: Bromination of the Protected Quinoline

  • Reaction Setup: Dissolve the purified 7-(tert-butyldiphenylsilyloxy)quinoline (1.0 eq) in acetic acid or chloroform.[8]

  • Add Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture until TLC shows full conversion of the starting material.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by neutralization with sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude 8-bromo-7-(tert-butyldiphenylsilyloxy)quinoline is typically carried forward without extensive purification.

Part 3: Deprotection to Yield 8-Bromoquinolin-7-ol

  • Reaction Setup: Dissolve the crude product from the previous step in tetrahydrofuran (THF).

  • Add Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq).[8]

  • Reaction: Stir at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture and partition between water and ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the final product by silica gel column chromatography or recrystallization to yield pure 8-bromoquinolin-7-ol.[9]

FAQ 4: My purification is challenging. How can I effectively separate the 6-bromo and 8-bromo isomers?

Answer: Separating closely related isomers can be difficult but is often achievable with the right technique.

  • Silica Gel Column Chromatography: This is the most common method.[9] The polarity difference between the 6-bromo and 8-bromo isomers may be slight, so careful optimization is needed.

    • Solvent System: Use a low-polarity solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane, to maximize separation.[7][9]

    • TLC Analysis: Run extensive TLC analysis with different solvent systems to find the one that gives the best separation (largest ΔRf) before attempting the column.

    • Dry Loading: For difficult separations, dry loading the crude material onto silica gel can provide better resolution than wet loading.[9]

  • Fractional Recrystallization: This technique exploits small differences in the solubility of the isomers.[9]

    • Solvent Screening: On a small scale, test various solvents or solvent/anti-solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where one isomer crystallizes out preferentially while the other remains in solution.[9]

  • Preparative HPLC: For very challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography.[9]

References
  • Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of 7-Substituted 8-Hydroxyquinolines.
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • Givens, R. S., et al. (2003). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). 7-Bromoquinolin-8-ol synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Semantic Scholar. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating 6-Bromoquinolin-7-ol Purity with LC-MS

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 6-Bromoquinolin-7-ol (CAS: 1081816-88-7, Molecular Weight: 224.05 g/mol ) is a key heterocyclic building block used in the synthesis of a variety of biologically active molecules.[1] The presence of even minute impurities—such as isomers, unreacted starting materials, or by-products—can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.

Therefore, a robust, validated analytical methodology is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the comprehensive purity assessment of 6-Bromoquinolin-7-ol. We will delve into the causality behind experimental choices, present a detailed validation protocol according to International Council for Harmonisation (ICH) guidelines, and compare the performance of LC-MS with orthogonal analytical techniques.

The Primary Tool: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern impurity profiling for its unparalleled combination of separation power (LC) and identification specificity (MS).[2][3][4] For a molecule like 6-Bromoquinolin-7-ol, this technique allows us to not only quantify the main component but also to tentatively identify unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Causality Behind Method Development Choices

Our objective is to develop a method that is sensitive, specific, and robust. The chemical properties of 6-Bromoquinolin-7-ol—a polar, aromatic heterocyclic compound containing a basic nitrogen atom and a bromine atom—directly inform our choice of parameters.

  • Column Chemistry: A C18 reversed-phase column is the workhorse for separating molecules of moderate polarity. The hydrophobic interaction between the quinoline ring and the C18 stationary phase provides excellent retention, while the hydroxyl and bromine groups ensure it does not retain too strongly, allowing for efficient elution with a standard mobile phase gradient.

  • Mobile Phase: A gradient of water and acetonitrile is used to elute a range of compounds with varying polarities. The addition of a small amount of formic acid (typically 0.1%) is crucial. This serves two purposes: it acidifies the mobile phase to ensure the phenolic hydroxyl group remains protonated and, more importantly, it provides a source of protons to facilitate the ionization of the basic quinoline nitrogen in the mass spectrometer source, significantly enhancing the signal in positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice for polar molecules like 6-Bromoquinolin-7-ol. Operating in positive ion mode (ESI+) is logical because the quinoline nitrogen is readily protonated to form a stable [M+H]⁺ ion.

  • Mass Analysis:

    • Full Scan: Initially, a full scan analysis is performed to obtain a broad overview of all ionizable species in the sample. A key diagnostic feature for 6-Bromoquinolin-7-ol is the presence of a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). This provides a high degree of confidence in peak identification.

    • Tandem MS (MS/MS): For structural confirmation and identification of impurities, tandem mass spectrometry is employed. By selecting the [M+H]⁺ precursor ion (m/z 224/226) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. Quinoline structures are known to fragment via the loss of hydrogen cyanide (HCN), a neutral loss of 27 Da.[5][6]

Experimental Workflow for Purity Validation

The overall process follows a logical sequence from method development to comprehensive validation and comparison.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Analysis & Comparison MD_Start Define Analytical Target Profile (ATP) LC_Params Select LC Parameters (Column, Mobile Phase) MD_Start->LC_Params MS_Params Optimize MS Parameters (ESI+, Full Scan, CID) LC_Params->MS_Params Specificity Specificity & Peak Purity MS_Params->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Analyze 6-Bromoquinolin-7-ol Sample Robustness->Sample_Analysis Impurity_ID Identify & Quantify Impurities Sample_Analysis->Impurity_ID Ortho_Methods Compare with Orthogonal Methods (HPLC-UV, qNMR) Impurity_ID->Ortho_Methods Final_Report Generate Final Purity Report Ortho_Methods->Final_Report

Caption: Overall workflow for LC-MS purity validation.

Detailed Experimental Protocol: LC-MS
  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 6-Bromoquinolin-7-ol reference standard and dissolve in 10 mL of methanol.

    • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with 50:50 methanol:water.

    • Sample Solution (10 µg/mL): Prepare the test sample in the same manner as the working standard.

  • LC-MS Instrumentation and Conditions:

    • A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer is recommended.[7][8]

ParameterConditionRationale
LC Column C18, 100 x 2.1 mm, 2.6 µmProvides good separation for aromatic compounds. Smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; formic acid aids ionization.
Gradient 5% B to 95% B over 10 minEnsures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, ensuring good efficiency and MS compatibility.[9]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA small volume minimizes potential column overload.
Ionization Mode ESI, PositiveThe quinoline nitrogen is readily protonated.
Scan Mode Full Scan (m/z 100-500) & MS/MSFull scan for impurity detection; MS/MS for structural confirmation.
Precursor Ion m/z 224.0, 226.0The [M+H]⁺ ions for 6-Bromoquinolin-7-ol, accounting for Br isotopes.
Collision Energy 20-40 eV (Optimized)Energy required to induce characteristic fragmentation.
  • Data Analysis:

    • Integrate the peak area for 6-Bromoquinolin-7-ol in the sample chromatogram.

    • Identify all other peaks in the chromatogram. Check their mass spectra for the bromine isotopic pattern to identify related impurities.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

System Validation: Adhering to ICH Q2(R2) Guidelines

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[10][11][12] The following parameters must be rigorously assessed for an impurity quantification method.

Validation ParameterTest MethodologyAcceptance Criteria
Specificity Analyze a blank (diluent), placebo (if in formulation), and spiked sample. Assess peak purity using MS data across the chromatographic peak.No interfering peaks at the retention time of the analyte and its impurities. The mass spectrum should be consistent across the peak.
Linearity Analyze a series of at least 5 concentrations, from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze samples spiked with known amounts of impurity at three levels (e.g., LOQ, 100%, 150%) in triplicate.Percent recovery between 80-120% for trace impurity analysis.
Precision Repeatability: Six replicate injections of a single sample. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 15% for impurity analysis.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N).LOD typically S/N ≥ 3:1. LOQ typically S/N ≥ 10:1, with acceptable accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).The results should remain unaffected by small, deliberate variations in method parameters.

Comparison with Alternative & Orthogonal Techniques

While LC-MS is a powerful primary technique, a comprehensive validation strategy often employs orthogonal methods—techniques with different separation or detection principles—to ensure a complete purity profile.[13]

TechniquePrincipleAdvantages for 6-Bromoquinolin-7-olLimitations
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight and structural information for impurity identification.[2]Quantitative accuracy can be affected by ion suppression; requires reference standards for absolute quantification.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, cost-effective, and excellent for routine quantification of known impurities with a chromophore.[14]Cannot identify unknown impurities; co-eluting impurities without spectral differences will not be resolved.
qNMR Measures the nuclear magnetic resonance of specific nuclei (¹H) in a magnetic field.Provides absolute purity against a certified internal standard without needing a specific analyte reference standard. Gives structural confirmation.[15]Lower sensitivity than LC-MS, making it unsuitable for detecting trace impurities (<0.1%); requires a larger sample amount.
Decision Logic for Impurity Investigation

When an unknown peak is detected, a logical workflow is essential for its identification and control.

G Start Unknown Peak Detected in LC-MS Check_Mass Analyze Mass Spectrum: - Molecular Ion (m/z)? - Bromine Isotope Pattern? Start->Check_Mass MSMS Perform MS/MS Fragmentation Check_Mass->MSMS Br Pattern Present No_Br Not a Related Impurity. Consider Process Contaminants (Solvents, Reagents) Check_Mass->No_Br No Br Pattern Compare_Frags Compare Fragmentation to 6-Bromoquinolin-7-ol MSMS->Compare_Frags DB_Search Search Database for m/z and Formula Compare_Frags->DB_Search Propose_Structure Propose Putative Structure (e.g., Isomer, By-product) DB_Search->Propose_Structure Synthesize Synthesize Proposed Structure as Reference Standard Propose_Structure->Synthesize Confirm Confirm Identity by Co-injection (LC-MS) & NMR Synthesize->Confirm

Caption: Decision tree for identifying unknown impurities.

Conclusion

Validating the purity of a critical pharmaceutical intermediate like 6-Bromoquinolin-7-ol is a multi-faceted process that demands scientific rigor and a deep understanding of analytical chemistry principles. Liquid Chromatography-Mass Spectrometry stands out as the premier technique, offering an unmatched blend of separation, sensitivity, and specificity. Its ability to provide molecular weight and structural data is indispensable for identifying unknown impurities that could compromise drug safety and efficacy.

However, a self-validating system relies on more than a single method. By following the stringent validation criteria set forth by ICH guidelines and supplementing the primary LC-MS data with orthogonal techniques like HPLC-UV for routine quantification and qNMR for absolute purity assessment, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This ensures the quality of the intermediate and, ultimately, contributes to the development of safer and more effective medicines.

References

  • Dolejš, L. (1977). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 31(4). Available from: [Link]

  • Lee, J. Y., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(27), 18343-18353. Available from: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available from: [Link]

  • NextSDS. 6-bromoisoquinolin-7-ol — Chemical Substance Information. Available from: [Link]

  • Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 835-844. Available from: [Link]

  • Semantic Scholar. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • Li, Y., et al. (2022). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 27(19), 6667. Available from: [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2). Available from: [Link]

  • International Journal of Creative Research Thoughts. (2021). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • Medwin Publishers. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Available from: [Link]

  • PubChem. 6-Bromoquinoline. Available from: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available from: [Link]

  • Preprints.org. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Available from: [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). Available from: [Link]

  • Restek. (2024). LC-MS/MS Method Development for Drug Analysis. Available from: [Link]

  • Tiwari, R., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of analytical & bioanalytical techniques, 7(5), 329. Available from: [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu. Available from: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 826-832. Available from: [Link]

  • Agilent Technologies. (2023). Oligo Purity Analysis and Sequence Confirmation by LC/MS without Ion Pairing Reagents — Sample to reports in about 5 minutes. Available from: [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o403-o404. Available from: [Link]

Sources

Comparative

Comparative study of 6-Bromoquinolin-7-ol and 8-hydroxyquinoline chelates

Comparative Guide: 6-Bromoquinolin-7-ol vs. 8-Hydroxyquinoline Chelates in Coordination Chemistry and Drug Development Executive Summary In the realm of coordination chemistry and metallodrug development, the quinoline s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 6-Bromoquinolin-7-ol vs. 8-Hydroxyquinoline Chelates in Coordination Chemistry and Drug Development

Executive Summary

In the realm of coordination chemistry and metallodrug development, the quinoline scaffold is a privileged structure. However, the spatial arrangement of electron-donating groups on this heterocyclic ring fundamentally dictates its interaction with transition metals. This guide provides an in-depth comparative analysis of two critical isomers: 8-Hydroxyquinoline (8-HQ) , a classic bidentate chelator, and 6-Bromoquinolin-7-ol (6-Br-7-HQ) , a specialized derivative whose unique geometry prevents traditional monomeric chelation but unlocks advanced applications in two-photon fluorescence microscopy.

Structural & Mechanistic Causality

The fundamental divergence in the chemical behavior of these two compounds stems from the spatial relationship between the quinoline nitrogen (N1) and the hydroxyl group.

8-Hydroxyquinoline (8-HQ): The Bidentate Standard 8-HQ is a potent, monoprotic bidentate chelating agent. The hydroxyl group at position 8 is directly adjacent to the ring nitrogen. Upon deprotonation, the phenolate oxygen and the N1 atom coordinate to a central metal ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺), forming a highly stable, thermodynamically favored 5-membered chelate ring [1]. This structural advantage minimizes steric strain and maximizes orbital overlap, making 8-HQ derivatives (like Clioquinol) highly effective as ionophores and metallodrugs for neurodegenerative diseases.

6-Bromoquinolin-7-ol (6-Br-7-HQ): Spatial Exclusion and Photophysical Tuning In 6-Br-7-HQ, the hydroxyl group is shifted to position 7. The spatial distance between N1 and O7 makes it geometrically impossible to form a stable monomeric chelate ring with a single metal center. Consequently, the 7-oxygen does not participate in direct metal coordination [2]. However, this "limitation" is engineered into an advantage for biological sensing. To utilize 7-HQ derivatives as metal sensors, auxiliary chelating moieties (such as di-2-picolylamine) must be synthetically attached to the ring. The quinoline core then acts purely as a fluorophore. The addition of the electron-withdrawing bromine atom at the C6 position serves a critical photophysical function: it lowers the pKa of the 7-hydroxyl group. This ensures the group is deprotonated at physiological pH (7.4), acting as a powerful electron donor that enhances intramolecular charge transfer (ICT). This ICT dramatically increases the two-photon absorption cross-section, making 6-Br-7-HQ an ideal precursor for deep-tissue Zn²⁺ imaging [2].

Pathway Visualization

ChelationComparison Core Quinoline Scaffold HQ8 8-Hydroxyquinoline (8-HQ) Hydroxyl at C8 Core->HQ8 HQ7 6-Bromoquinolin-7-ol Hydroxyl at C7, Br at C6 Core->HQ7 Chelate8 Stable 5-Membered Chelate Ring (N1 & O8) HQ8->Chelate8 Metal Binding App8 Ionophores & Metallodrugs Chelate8->App8 High Affinity Chelate7 No Monomeric Chelate (Steric/Spatial Barrier) HQ7->Chelate7 Metal Binding Aux Requires Auxiliary Chelator (e.g., DPA) Chelate7->Aux Functionalization App7 Two-Photon Fluorescent Probes Aux->App7 Sensing

Caption: Structural pathways dictating the coordination chemistry and applications of quinoline derivatives.

Quantitative Data Comparison

The following table summarizes the physicochemical and coordination properties of the two scaffolds, illustrating why they are selected for vastly different applications in drug development.

Parameter8-Hydroxyquinoline (8-HQ)6-Bromoquinolin-7-ol (6-Br-7-HQ)
Ligand Classification Bidentate (N1, O8)Monodentate / Fluorophore Core
Chelate Ring Size 5-membered ringNone (Spatial barrier prevents ring)
Zn²⁺ Stability Constant ( logβ2​ ) ~16.5 (High affinity)Negligible (Unless functionalized)
Physiological State (pH 7.4) Partially protonatedDeprotonated (Phenolate) due to C6-Br
Primary Biological Utility Metal ionophore, Antimicrobial [1]Two-Photon Fluorescent Probes [2]
Fluorescence Enhancement Quenched by paramagnetic metals>14-fold enhancement (when functionalized)

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the performance of these compounds, researchers must employ self-validating experimental designs. Below are the standard protocols for characterizing their respective mechanisms.

Protocol 1: Determination of Metal-Ligand Stoichiometry and Affinity (UV-Vis Titration)

This protocol is used to validate the strong bidentate chelation of 8-HQ compared to the non-chelating baseline of unmodified 6-Br-7-HQ.

  • Preparation : Prepare a 10 µM stock solution of the ligand in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, with 0.1 M KCl to maintain ionic strength).

  • Baseline Measurement : Record the baseline UV-Vis absorption spectrum of the free ligand (typically scanning from 250 nm to 500 nm).

  • Titration : Sequentially add aliquots of a standardized ZnCl₂ solution (0.1 to 5.0 molar equivalents).

  • Equilibration : Allow 3 minutes of stirring at 25°C after each addition to ensure thermodynamic equilibrium.

  • Data Acquisition : Record the spectrum after each addition. For 8-HQ, a distinct bathochromic (red) shift will occur as the phenolate-metal bond forms.

  • Self-Validation (Isosbestic Points) : Plot the spectra overlay. The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant) proves that the system is undergoing a clean, two-state transition (Free Ligand Metal Complex) without the formation of side products or aggregates.

Protocol 2: Live-Cell Two-Photon Imaging and Reversibility Validation

This protocol validates the utility of 6-Br-7-HQ derivatives (functionalized with a chelator like DPA) as intracellular sensors.

  • Cell Incubation : Seed HeLa or A431 cells in glass-bottom dishes. Incubate with 5 µM of the 6-Br-7-HQ derivative for 30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Washing : Wash the cells three times with Phosphate-Buffered Saline (PBS) to remove extracellular fluorophores.

  • Two-Photon Excitation : Image the cells using a Two-Photon Microscope equipped with a titanium-sapphire laser tuned to an excitation wavelength ( λex​ ) of ~800 nm.

  • Signal Induction : Introduce 50 µM of a 1:1 Zn²⁺/pyrithione complex to artificially induce a rapid influx of zinc into the cells. Record the fluorescence enhancement.

  • Self-Validation (Reversibility Check) : Introduce 50 µM of N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a highly specific, cell-permeable Zn²⁺ chelator with a higher affinity than the probe. The immediate quenching of the intracellular fluorescence back to baseline levels validates that the initial signal was exclusively due to reversible Zn²⁺ binding, ruling out autofluorescence or irreversible chemical degradation [2].

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[Link]

  • Chen, X.-Y., Shi, J., Li, Y.-M., Wang, F.-L., Wu, X., Guo, Q.-X., & Liu, L. (2009). Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline. Organic Letters, 11(19), 4426–4429.[Link]

Validation

Spectroscopic Validation and Comparative Analysis of 6-Bromoquinolin-7-ol Synthesis Products

Executive Summary For drug development professionals and synthetic chemists, 6-Bromoquinolin-7-ol (CAS: 1081816-88-7) serves as a critical heterocyclic building block in the design of kinase inhibitors, antimalarials, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 6-Bromoquinolin-7-ol (CAS: 1081816-88-7) serves as a critical heterocyclic building block in the design of kinase inhibitors, antimalarials, and novel materials. However, the commercial supply chain is frequently plagued by regioisomeric impurities that can derail downstream structure-activity relationship (SAR) studies. This guide objectively compares the performance and spectroscopic profiles of High-Purity 6-Bromoquinolin-7-ol against standard crude alternatives, providing a self-validating analytical framework for rigorous quality control.

The Regioselectivity Challenge in Quinoline Bromination

The primary synthetic route to 6-bromoquinolin-7-ol involves the electrophilic bromination of quinolin-7-ol. The causality behind the high impurity profile in standard commercial batches lies in the electronic nature of the quinoline core. The hydroxyl group at the C7 position strongly activates the aromatic ring via resonance, making regiocontrol notoriously difficult.

Bromination by reagents like N-bromosuccinimide (NBS) or molecular bromine typically yields a complex mixture of products[1]. The reaction kinetically favors the 8-position (ortho to the OH group and adjacent to the heteroaromatic ring junction), leading to the formation of the major impurity, 8-bromoquinolin-7-ol[2]. Without advanced steric control or rigorous recrystallization protocols, standard synthesis also yields over-brominated species such as 5,8-dibromoquinolin-7-ol.

Synthesis SM Quinolin-7-ol (Starting Material) RXN Electrophilic Bromination (NBS or Br2 / Solvent) SM->RXN Halogenation PROD 6-Bromoquinolin-7-ol (Target Isomer) RXN->PROD Steric/Electronic Control IMP1 8-Bromoquinolin-7-ol (Major Regioisomer) RXN->IMP1 Kinetically Favored (Ortho to OH) IMP2 5,8-Dibromoquinolin-7-ol (Over-bromination) RXN->IMP2 Excess Reagent

Caption: Mechanistic pathways in the electrophilic bromination of quinolin-7-ol.

Spectroscopic Validation: A Self-Validating System

To objectively evaluate product integrity, researchers must rely on a self-validating spectroscopic approach.

Why LC-MS is Insufficient Alone: Both the 6-bromo and 8-bromo isomers possess identical molecular weights (m/z 223.97 and 225.97 for the ⁷⁹Br and ⁸¹Br isotopes, respectively). While LC-MS confirms the presence of a mono-brominated species and overall chromatographic purity, it cannot elucidate the regiochemistry.

The NMR Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing these regioisomers[3]. The structural assignment relies on the fundamental principles of spin-spin scalar coupling, which provides an internal, self-validating check for the product's structural integrity[4]:

  • In 6-Bromoquinolin-7-ol: The remaining protons on the phenolic ring are located at C5 and C8. Because they are para to each other, they do not exhibit strong scalar coupling. In the ¹H NMR spectrum, H-5 and H-8 will appear as distinct singlets (or exhibit negligible para-coupling, J < 1 Hz).

  • In 8-Bromoquinolin-7-ol: The remaining protons are located at C5 and C6. Because they are ortho to each other, they will couple strongly, appearing as doublets with a characteristic ortho-coupling constant (J ≈ 8.5 - 9.0 Hz).

Validation CRUDE Crude Synthesis Product LCMS LC-MS Analysis (m/z 224/226) CRUDE->LCMS NMR 1H NMR Spectroscopy (Regioisomer ID) CRUDE->NMR PASS High-Purity 6-Bromoquinolin-7-ol LCMS->PASS >99% Purity FAIL Reject Batch (Isomeric Impurities) LCMS->FAIL Multiple Peaks NMR->PASS H-5/H-8 Singlets (Para relationship) NMR->FAIL H-5/H-6 Doublets (Ortho relationship)

Caption: Spectroscopic validation workflow for distinguishing quinoline regioisomers.

Comparative Performance Data

The following tables summarize the quantitative differences between a High-Purity grade of 6-Bromoquinolin-7-ol and a Standard Commercial Grade, highlighting the critical spectroscopic markers used for validation.

Table 1: ¹H NMR Diagnostic Peaks Comparison (DMSO-d₆, 400 MHz)

Isomer / ProductH-5 SignalH-6 SignalH-8 SignalDiagnostic Coupling Pattern
6-Bromoquinolin-7-ol ~8.10 ppm (s)N/A (Substituted)~7.45 ppm (s)Singlets (para relationship)
8-Bromoquinolin-7-ol ~7.85 ppm (d)~7.30 ppm (d)N/A (Substituted)Doublets (J ≈ 8.5 Hz, ortho)

Table 2: Product Purity and Performance Comparison

Analytical MetricHigh-Purity 6-Bromoquinolin-7-olStandard Commercial Grade
Regiopurity (6-bromo isomer) > 99.0%85.0% - 90.0%
8-Bromo Impurity Content < 0.5%5.0% - 10.0%
Dibromo Impurities Not Detected1.0% - 3.0%
LC-MS [M+H]⁺ 223.97 / 225.97 (1:1 ratio)223.97 / 225.97 (Multiple peaks)
Visual Appearance Off-white crystalline powderLight brown/yellow powder

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to when analyzing quinoline derivatives.

Protocol A: ¹H and ¹³C NMR Acquisition

Rationale: Quinoline derivatives with hydroxyl groups exhibit strong intermolecular hydrogen bonding, making them poorly soluble in standard chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected to disrupt these bonds and ensure a homogeneous solution, which is critical for sharp peak resolution[3].

  • Sample Preparation: Weigh exactly 10 mg of the quinoline product and dissolve it in 0.6 mL of anhydrous DMSO-d₆ within a clean, dry 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K.

  • Acquisition Parameters (¹H): Set a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the aromatic protons, allowing for accurate integration. Acquire a minimum of 16 scans.

  • Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • Validation Check: Integrate the aromatic region. The total integral for the quinoline core protons must equal 5 (H-2, H-3, H-4, H-5, H-8). Confirm the presence of singlets for H-5 and H-8 to validate the 6-bromo regiochemistry.

Protocol B: High-Resolution LC-MS Analysis

Rationale: A C18 column is chosen to provide sufficient hydrophobic retention for the polar quinoline core, while an acidic mobile phase ensures consistent protonation of the quinoline nitrogen for accurate ESI+ mass detection.

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol. Dilute 1:10 with the initial mobile phase.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Scan range: m/z 100-500.

  • Validation Check: Identify the primary peak in the UV chromatogram (254 nm). Extract the mass spectrum for this peak and verify the presence of the characteristic 1:1 isotopic doublet at m/z 223.97 and 225.97, confirming the presence of a single bromine atom.

References

  • Source: PMC (nih.gov)
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines Source: Benchchem URL
  • 1989671-70-6 | 8-Bromoquinolin-7-ol hydrobromide Source: BLD Pharm URL
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL

Sources

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